molecular formula C10H18F2N2 B1524646 4,4-Difluoro-1,4'-bipiperidine CAS No. 686298-08-8

4,4-Difluoro-1,4'-bipiperidine

Cat. No.: B1524646
CAS No.: 686298-08-8
M. Wt: 204.26 g/mol
InChI Key: SJPKYEQXKLCJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1,4'-bipiperidine is a useful research compound. Its molecular formula is C10H18F2N2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoro-1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9/h9,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPKYEQXKLCJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686298-08-8
Record name 4,4-difluoro-1-(piperidin-4-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 4,4-Difluoro-1,4'-bipiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Difluoro-1,4'-bipiperidine (CAS: 686298-08-8) represents a critical scaffold in modern medicinal chemistry, specifically designed to address the metabolic and physicochemical limitations of the classic 1,4'-bipiperidine moiety. By incorporating a gem-difluoro group at the 4-position of the proximal piperidine ring, this molecule acts as a bioisostere that modulates basicity (pKa), enhances metabolic stability against oxidative metabolism, and alters lipophilicity (LogP). It is widely utilized as an intermediate in the synthesis of CNS-active agents, including Orexin and Dopamine D4 receptor antagonists.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule consists of two piperidine rings linked via a nitrogen-carbon bond.[1] The nomenclature "1,4'-bipiperidine" indicates that the nitrogen (N1) of the first ring is attached to the carbon-4 (C4') of the second ring. The "4,4-difluoro" designation locates the gem-difluoro substitution on the ring containing the tertiary amine linkage.

Attribute Detail
IUPAC Name 4,4-Difluoro-1-(piperidin-4-yl)piperidine
CAS Number 686298-08-8
Molecular Formula C₁₀H₁₈F₂N₂
Molecular Weight 204.26 g/mol
SMILES FC1(F)CCN(CC1)C2CCNCC2
InChI Key Uniquely generated based on isomer (typically achiral)
Structural Logic[2][3][4][6]
  • Proximal Ring (Ring A): A 4,4-difluoropiperidine ring.[2][3][1][4][5] The nitrogen is tertiary, serving as the connection point. The gem-difluoro group at C4 exerts a strong electron-withdrawing inductive effect (

    
    ), significantly influencing the basicity of the N1 nitrogen.
    
  • Distal Ring (Ring B): A piperidine ring attached at its C4 position.[1] It contains a secondary amine, which serves as a handle for further derivatization (e.g., amide coupling, reductive amination) in drug discovery campaigns.

Physicochemical Profile

The introduction of fluorine atoms fundamentally alters the physicochemical landscape of the bipiperidine scaffold. The data below synthesizes experimental observations with high-confidence predictive models.

Key Properties Table[4][5][8]
PropertyValue (Approx.)Context & Significance
Boiling Point 251.2 ± 40.0 °CPredicted at 760 mmHg.[1] High BP indicates stability but requires high-vacuum distillation for purification.[1]
Density 1.12 ± 0.1 g/cm³Higher than non-fluorinated bipiperidine (~0.9 g/cm³) due to the heavy fluorine atoms.[1]
pKa (N1 - Tert) 7.5 – 8.2Critical: Significantly lower than non-fluorinated analog (~9.[1]5) due to F-inductive effect.[1] Reduces lysosomal trapping.[1]
pKa (N4' - Sec) 10.8 – 11.0Largely unaffected by the distal fluorine atoms; remains highly basic.[1]
LogP 1.1 – 1.5Moderately lipophilic.[1] The fluorines increase lipophilicity relative to H, but the lower pKa at N1 improves LogD at physiological pH.
PSA ~15-20 ŲLow polar surface area suggests excellent blood-brain barrier (BBB) permeability.[1]
The "Fluorine Effect" on Basicity

The strategic placement of the gem-difluoro group is a tool for pKa modulation .[1] In a standard piperidine, the nitrogen lone pair is highly available for protonation. In this compound, the electronegative fluorines pull electron density through the


-framework (inductive effect), reducing the electron density on the N1 nitrogen.

Impact:

  • Reduced hERG Liability: High basicity is often correlated with hERG channel blockage.[1] Lowering the pKa reduces the percentage of cationic species at physiological pH.[1]

  • Improved Permeability: A lower pKa means a higher fraction of the molecule exists in the neutral form at pH 7.4, facilitating passive diffusion across membranes.[1]

FluorineEffect F_Sub Gem-Difluoro Substitution (C4 Position) Inductive Inductive Withdrawal (Through Sigma Bonds) F_Sub->Inductive N1_Density Reduced Electron Density on N1 Nitrogen Inductive->N1_Density pKa_Drop Lowered pKa (From ~9.5 to ~7.8) N1_Density->pKa_Drop Outcome Reduced hERG Risk Improved LogD7.4 pKa_Drop->Outcome

Figure 1: Mechanistic flow illustrating how fluorine substitution modulates physicochemical properties.

Synthesis & Characterization

The synthesis of this compound typically follows a reductive amination pathway, ensuring regioselectivity and high yields.

Protocol: Reductive Amination

Objective: Coupling of 4,4-difluoropiperidine (HCl salt) with N-Boc-4-piperidone.[1]

Reagents:

  • 4,4-Difluoropiperidine HCl (1.0 eq)

  • N-Boc-4-piperidone (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

  • Triethylamine (Et3N) (1.0 eq, to neutralize HCl salt)

Step-by-Step Methodology:

  • Free Base Formation: In a reaction vessel, suspend 4,4-difluoropiperidine HCl in DCM. Add Et3N and stir for 15 minutes to generate the free amine in situ.

  • Imine Formation: Add N-Boc-4-piperidone to the mixture. If reaction kinetics are slow, add catalytic acetic acid to activate the ketone. Stir at room temperature for 30-60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise (to control exotherm). Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over MgSO4, and concentrate in vacuo.

  • Deprotection: Dissolve the crude N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane.[1] Stir until TLC indicates consumption of starting material (~2 hours).[1]

  • Isolation: Concentrate to remove excess acid. Basify with NaOH (1M) to pH >12 and extract with DCM/Isopropanol (3:1) to recover the free base product.[1]

SynthesisPathway SM1 4,4-Difluoropiperidine HCl Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCM, Et3N) SM1->Step1 SM2 N-Boc-4-piperidone SM2->Step1 Inter Intermediate: N-Boc-4-(4,4-difluoropiperidin-1-yl)piperidine Step1->Inter Step2 Step 2: Acidic Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Product Product: This compound Step2->Product

Figure 2: Synthetic workflow for the production of this compound.

Applications in Medicinal Chemistry

Bioisosterism & Scaffold Hopping

This scaffold is frequently used to replace:

  • 4-Phenylpiperidines: To remove the aromatic ring liability or alter metabolic hotspots.[1]

  • Morpholines: To modulate H-bond accepting capability while maintaining solubility.[1]

  • Non-fluorinated Bipiperidines: To block oxidative metabolism at the 4-position (metabolic switching).[1]

Metabolic Stability

The C4 position of piperidine is a common site for Cytochrome P450-mediated oxidation (hydroxylation).[1] Substitution with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (


) of the drug candidate.
Case Studies
  • Orexin Receptor Antagonists: Derivatives of 4,4-difluoropiperidine have been patented as potent Orexin-1 and Orexin-2 antagonists for the treatment of insomnia and sleep disorders.[1]

  • Dopamine D4 Antagonists: Used as a linker in the design of selective D4 ligands, where the fluorinated ring interacts with specific hydrophobic pockets in the receptor while modulating the basicity of the central nitrogen.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for fluorinated secondary amines.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Handling: Use in a well-ventilated fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The secondary amine is prone to oxidation or carbamate formation (with atmospheric CO2) over prolonged exposure to air.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved January 29, 2026, from [Link]

  • ChemSrc (2025). 4,4-Difluoropiperidine CAS#: 21987-29-1 Physicochemical Properties. Retrieved January 29, 2026, from [Link]

  • MySkinRecipes (2025). this compound Product Specifications and Applications. Retrieved January 29, 2026, from [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemMedChem. Retrieved January 29, 2026, from [Link]

  • Boss, C., et al. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds as Orexin Receptor Antagonists.[1] Google Patents. Retrieved January 29, 2026, from

Sources

4,4-Difluoro-1,4'-bipiperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary

4,4-Difluoro-1,4'-bipiperidine (CAS: 686298-08-8) is a specialized heterocyclic building block increasingly utilized in modern drug discovery. Structurally, it consists of two piperidine rings linked via a nitrogen-carbon bond (N1–C4'), with one ring bearing a geminal difluoro substitution at the 4-position.

This molecule serves as a critical bioisostere in medicinal chemistry.[1] The introduction of fluorine atoms at the C4 position modulates the basicity of the adjacent nitrogen, enhances metabolic stability by blocking oxidative metabolism (specifically CYP450-mediated oxidation), and alters the lipophilicity profile (LogP) compared to the non-fluorinated parent, 1,4'-bipiperidine. It is a frequent scaffold in the development of CNS-active agents, including dopamine and orexin receptor antagonists.

Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7][8][9]

The following data establishes the core identity of the molecule. Researchers should verify these parameters against Certificates of Analysis (CoA) for specific batches, particularly regarding salt forms (e.g., hydrochloride or trifluoroacetate).

Table 1: Chemical Specifications
ParameterValueNotes
Chemical Name This compoundSystematic: 4-(4,4-difluoropiperidin-1-yl)piperidine
CAS Number 686298-08-8 Free base form
Molecular Formula C₁₀H₁₈F₂N₂
Molecular Weight 204.26 g/mol Average mass
Exact Mass 204.1438 g/mol Monoisotopic
Appearance Solid / Crystalline PowderTypically white to off-white
Boiling Point ~251°CPredicted at 760 mmHg
Density 1.12 ± 0.1 g/cm³Predicted
pKa (Calc.) N1 (Difluoro ring): ~5.5–6.5N1' (Secondary amine): ~10–11Critical Insight: The fluorines significantly lower the pKa of the tertiary nitrogen via inductive effects.[2]

Structural Analysis & Medicinal Chemistry Logic

The Fluorine Effect

The strategic placement of the gem-difluoro group at the C4 position of the piperidine ring (Ring A) imparts specific pharmacological advantages:

  • Metabolic Blocking: The C4 position of piperidine is a metabolic "soft spot," prone to oxidation. Replacing hydrogens with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) blocks this metabolic route, extending the compound's half-life (

    
    ).
    
  • Basicity Modulation: The strong electron-withdrawing nature of the fluorine atoms exerts an inductive effect (

    
    ) through the carbon chain, reducing the electron density on the tertiary nitrogen (N1). This lowers the pKa, which can improve membrane permeability and reduce hERG channel liability—a common issue with highly basic piperidines.
    
  • Conformational Bias: The gauche effect associated with C-F bonds can lock the piperidine ring into specific chair conformations, potentially enhancing binding affinity to target proteins.

Structural Visualization

The diagram below illustrates the core pharmacophore and the functional logic of the substitution pattern.

G cluster_logic Medicinal Chemistry Impact RingA Ring A: 4,4-Difluoropiperidine (Tertiary Amine) Linker N1-C4' Linkage • Rigid Spacer RingA->Linker Effect1 Lower pKa at N1 (Reduced hERG risk) RingA->Effect1 RingB Ring B: Piperidine (Secondary Amine) Fluorine Gem-Difluoro (C4) • Metabolic Block • Lipophilicity Modulation Fluorine->RingA Substitutes C4 Effect2 Blocked Metabolism (Increased t1/2) Fluorine->Effect2 Linker->RingB

Figure 1: Structural dissection of this compound highlighting the functional impact of the difluoro-substitution on physicochemical properties.

Synthetic Methodology

The synthesis of this compound typically employs a Reductive Amination strategy. This approach is preferred for its convergence and scalability.

Protocol: Reductive Amination

Reagents: 4,4-Difluoropiperidine hydrochloride, N-Boc-4-piperidone, Sodium triacetoxyborohydride (STAB), Acetic acid, Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Free Base Formation (In-situ): If starting with 4,4-difluoropiperidine HCl, treat with 1 equivalent of Triethylamine (TEA) in the solvent to liberate the free amine.

  • Imine Formation: Combine 4,4-difluoropiperidine (1.0 eq) and N-Boc-4-piperidone (1.0–1.1 eq) in DCE. Add catalytic Acetic Acid (AcOH) to adjust pH to ~5–6. Stir for 30–60 minutes to form the iminium species.

  • Reduction: Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. STAB is preferred over NaBH₄ due to its selectivity for imines over ketones/aldehydes and better safety profile.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Treat the intermediate (tert-butyl 4-(4,4-difluoropiperidin-1-yl)piperidine-1-carboxylate) with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the final this compound.

Synthesis Workflow Diagram

Synthesis SM1 4,4-Difluoropiperidine (HCl Salt) Step1 Step 1: Reductive Amination Reagent: NaBH(OAc)3, AcOH, DCE Temp: RT, Time: 12-24h SM1->Step1 SM2 N-Boc-4-piperidone SM2->Step1 Intermediate Intermediate: N-Boc-4,4-difluoro-1,4'-bipiperidine Step1->Intermediate Step2 Step 2: Deprotection Reagent: TFA/DCM or HCl/Dioxane Intermediate->Step2 Product FINAL PRODUCT This compound (CAS: 686298-08-8) Step2->Product

Figure 2: Step-by-step synthetic pathway via reductive amination and acid-mediated deprotection.

Analytical Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and Mass Spectrometry.

Expected ¹H NMR Profile (DMSO-d₆ or CDCl₃)
  • δ 1.9 – 2.1 ppm: Multiplet (4H). Corresponds to the protons at C3 and C5 of the difluoropiperidine ring (adjacent to the CF₂ group). The fluorine coupling (

    
    ) will broaden or split these signals.
    
  • δ 2.5 – 2.7 ppm: Multiplet (4H). Protons adjacent to the tertiary nitrogen (Ring A).

  • δ 1.4 – 1.8 ppm: Multiplets. Ring B protons (C3', C5').

  • δ 2.9 – 3.1 ppm: Multiplet. Ring B protons adjacent to the secondary amine (C2', C6').

  • δ 2.3 – 2.5 ppm: Multiplet (1H). The methine proton at C4' (linking position).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Parent Ion [M+H]⁺: 205.26 m/z.

  • Fragmentation Pattern: High collision energy may show loss of HF (M-20) or cleavage of the central N-C bond.

Stability and Handling

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is susceptible to carbamate formation if exposed to atmospheric CO₂ over long periods.

  • Hygroscopicity: As a free base, it may be hygroscopic. Hydrochloride salts are generally more stable and free-flowing.

  • Safety: Irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.

References

  • MySkinRecipes. (n.d.). This compound - Product Specifications and Applications. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved January 29, 2026, from [Link]

  • Kortagere, S., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. ChemMedChem. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: NMR Spectral Analysis of 4,4-Difluoro-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 4,4-Difluoro-1,4'-bipiperidine (CAS: 686298-08-8), a critical intermediate in the synthesis of CNS-active pharmaceutical agents (e.g., Orexin and Dopamine D4 antagonists).[1]

The following spectral analysis is synthesized from fragment-based chemical shift principles, utilizing data from the parent 1,4'-bipiperidine scaffold and the 4,4-difluoropiperidine moiety.[1]

Structural Overview & Symmetry Analysis

The molecule consists of two distinct piperidine rings connected via a tertiary amine linkage:

  • Ring A (Difluoro): A 4,4-difluoropiperidine ring attached at its nitrogen (N1) to Ring B. It possesses a plane of symmetry passing through the N1-C4 axis, making the C2/C6 protons equivalent and the C3/C5 protons equivalent.[1]

  • Ring B (Piperidine): A piperidine ring substituted at the 4-position (C4').[1][2] It functions as a secondary amine (unless protected or protonated).[1]

Key Spectroscopic Features
  • Fluorine Effect: The geminal difluoro group (

    
    ) at position 4 of Ring A exerts a powerful inductive effect, deshielding adjacent protons and splitting carbon signals into triplets via C-F coupling.
    
  • Nitrogen Environment: The linkage creates a tertiary amine at N1 (Ring A) and leaves a secondary amine at N1' (Ring B). pH changes (e.g., HCl salt vs. free base) will drastically shift

    
    -proton signals.[1]
    

1H NMR Spectral Data (Predicted & Assigned)

Solvent: CDCl


 (Standard Free Base)
Frequency:  400 MHz[1]
PositionProton LabelShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ring B (2',6') H-2'3.10 - 3.18Multiplet (dt)2H-

to secondary amine (deshielded).[1]
Ring A (2,6) H-22.60 - 2.70Broad Triplet4H-

to tertiary amine; broadened by ring inversion.[1]
Ring B (4') H-4'2.35 - 2.45Multiplet (tt)1H

Methine linker; shielded by branching but

to N.
Ring A (3,5) H-31.95 - 2.05Triplet of Thr.[1]4H


to Fluorine; distinct triplet pattern due to

.
Ring B (2',6') H-2' (ax/eq)See Row 1---(Dynamic exchange often averages these).[1]
Ring B (3',5') H-3'1.50 - 1.65Multiplet2H-

to secondary amine; equatorial.[1]
Ring B (3',5') H-3' (ax)1.35 - 1.48Multiplet (qd)2H


to secondary amine; axial (shielded).[1]
Amine NH1.80 - 2.20Broad Singlet1H-Exchangeable proton (varies w/ conc.[1] & water).[1]
Mechanistic Insight: The Fluorine "Triplet"

The protons at positions 3 and 5 on Ring A (adjacent to the


 group) appear as a "triplet" not because of neighboring protons, but primarily due to vicinal coupling  to the two equivalent fluorine atoms (

Hz).[1] This is a diagnostic signature for the 4,4-difluoropiperidine moiety.[1]

13C NMR Spectral Data (Decoupled)

Solvent: CDCl


Reference:  77.16 ppm (CDCl

triplet)[1]
Carbon LabelShift (

, ppm)
Splitting PatternCoupling (

, Hz)
Assignment Logic
C-4 (Ring A) 120.5 Triplet (

)

Hz
Gem-difluoro carbon. Characteristic low-intensity triplet.
C-4' (Ring B) 61.8 Singlet (

)
-Methine linker carbon (tertiary amine attachment).[1]
C-2, C-6 (Ring A) 46.5 Singlet (

)
-

to tertiary amine.[1] (May show weak

Hz).[1]
C-2', C-6' (Ring B) 45.2 Singlet (

)
-

to secondary amine.
C-3, C-5 (Ring A) 34.8 Triplet (

)

Hz

to Fluorine.[1] Distinct triplet due to geminal F coupling.
C-3', C-5' (Ring B) 29.5 Singlet (

)
-

to secondary amine.[1]
Diagnostic Protocol: Identifying the C-F Coupling

To validate the structure, look for the 1:2:1 triplet at ~120 ppm. The coupling constant (


) is massive (~240 Hz). If this splitting is absent or the shift is <100 ppm, the difluoro motif is not intact.

19F NMR Spectral Data

Solvent: CDCl


 (Unreferenced or ref. to CFCl

)[1]
  • Shift:

    
     -95.0 to -100.0 ppm.
    
  • Pattern: Broad Singlet (if proton decoupled) or Quintet (if coupled to 4 adjacent protons).

  • Utility: This is the cleanest way to assess purity. A single peak indicates a pure fluorinated product.[1] Multiple peaks indicate defluorination or ring-opening byproducts.[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent effects (H-bonding to NH), follow this standard operating procedure (SOP):

  • Solvent Choice: Use CDCl

    
      (Chloroform-d) neutralized with basic alumina or DMSO-d
    
    
    
    if the salt form (Dihydrochloride) is used.[1]
    • Note: In DMSO-d

      
      , the NH proton will shift downfield (~8-9 ppm) and may show coupling.[1]
      
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent. High concentrations can cause line broadening due to viscosity and aggregation of the amine.

  • Shimming: Focus on the solvent lock signal. For the 13C spectrum, ensure sufficient scans (minimum 512) to resolve the low-intensity triplet of the C-F carbon.[1]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) for 1H and (LB = 1.0 Hz) for 13C to reduce noise.

Structural Visualization & Logic Flow[1]

The following diagram illustrates the connectivity and the logical flow of spectral assignment.

G Substructure This compound (C10H18F2N2) RingA Ring A: 4,4-Difluoropiperidine (Tertiary Amine) Substructure->RingA Contains RingB Ring B: Piperidine (Secondary Amine) Substructure->RingB Contains Signal_CF2 13C Signal: ~120 ppm (Triplet) 1J_CF ~242 Hz RingA->Signal_CF2 Diagnostic C-F Signal_H_Alpha 1H Signal: ~2.65 ppm (Alpha to N-Link) RingA->Signal_H_Alpha Deshielding Signal_H_Beta 1H Signal: ~2.00 ppm (Beta to F - Triplet) RingA->Signal_H_Beta Inductive Effect Linker Linker C4'-H ~2.40 ppm (tt) RingB->Linker Attachment at C4'

Caption: Logical assignment flow linking structural moieties to specific diagnostic NMR signals.

References

  • PubChem Compound Summary. (2025). 1,4'-Bipiperidine.[1][2][3][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[1]

  • Carreira, E. M., et al. (2013). Synthesis of Fluorinated Piperidines. World Intellectual Property Organization Patent WO2013127913A1.[1] Retrieved from [1]

Sources

Technical Monograph: The 4,4-Difluoro-1,4'-bipiperidine Scaffold in CNS Drug Design

[1][2]

Executive Summary

The This compound scaffold (CAS: 686298-08-8) represents a privileged structural motif in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1][2][3] It serves as a bioisosteric replacement for standard bipiperidines, designed to address two critical failure modes in drug discovery: metabolic instability and poor membrane permeability due to high basicity.[2]

This monograph details the physicochemical mechanics, pharmacological utility, and synthetic handling of this core.[1][2] By incorporating a gem-difluoro group at the 4-position of the distal piperidine ring, this scaffold acts as a "metabolic shield" against Cytochrome P450 oxidative clearance while simultaneously modulating the pKa of the piperidine nitrogen to optimize the CNS Multi-Parameter Optimization (MPO) score.[1][2]

Physicochemical Mechanics: The Fluorine Effect[1]

The biological superiority of the this compound scaffold over its non-fluorinated parent stems from the unique electronic properties of the carbon-fluorine bond.[1][2]

pKa Modulation and CNS Penetration

Standard secondary amines (like piperidine) typically exhibit a pKa of ~11.0, meaning they are >99% protonated (ionized) at physiological pH (7.4).[1][2] This high ionization limits passive diffusion across the Blood-Brain Barrier (BBB).[1][2]

  • The Fluorine Dipole: The strong electron-withdrawing nature of the gem-difluoro group exerts a through-bond inductive effect (

    
    ), pulling electron density away from the piperidine nitrogen.[1]
    
  • Result: This depresses the pKa of the distal nitrogen by approximately 2–3 log units (typically to ~8.2–8.5).[1][2][4]

  • Biological Impact: At pH 7.4, a significantly higher fraction of the molecule exists as the neutral free base, facilitating passive transport across the BBB and improving the LogD profile.[1][2]

Metabolic Blocking (The "Metabolic Shield")

The C4 position of a piperidine ring is a "soft spot" prone to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), leading to rapid clearance via hydroxylation or N-dealkylation.[1][2]

  • C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).[1][2]

  • Mechanism: Substitution of C-H bonds with C-F bonds at the 4-position renders this site inert to oxidative attack, significantly extending the in vivo half-life (

    
    ) without altering the steric bulk significantly (Fluorine Van der Waals radius = 1.47 Å vs Hydrogen = 1.20 Å).[1][2]
    
Quantitative Comparison Table
Property1,4'-Bipiperidine (Parent)This compoundImpact on Drug Design
pKa (Distal N) ~11.0~8.2 – 8.5 Improved BBB permeability; reduced phospholipidosis risk.[1][2]
LogP ModerateModulated Fluorine increases lipophilicity locally but lower pKa reduces LogD7.[2]4.
Metabolic Stability Low (C4 oxidation prone)High Blocks P450 hydroxylation at the 4-position.[1][2]
hERG Liability High RiskReduced Lower basicity correlates with reduced hERG channel trapping.[2]

Structural & Functional Logic (Visualized)

The following diagram illustrates the causal relationship between the structural modification (difluorination) and the resulting pharmacological benefits.

Gcluster_0Structural Modificationcluster_1Physicochemical Effectcluster_2Biological Outcomecluster_3Clinical AdvantageModGem-Difluorination(C4 Position)InductiveInductive Effect (-I)Electron WithdrawalMod->InductiveBondStrengthC-F Bond Strength(116 kcal/mol)Mod->BondStrengthpKapKa Depression(11.0 -> 8.5)Inductive->pKaMetabMetabolic Blockade(No Hydroxylation)BondStrength->MetabCNSIncreased CNSPermeabilitypKa->CNShERGReduced hERGLiabilitypKa->hERGHalfLifeExtended Half-Life(t1/2)Metab->HalfLife

Figure 1: Structure-Property Relationship (SPR) flow illustrating how gem-difluorination translates to clinical efficacy.[1][2]

Pharmacological Applications: Case Studies

Dopamine D4 Receptor Antagonists (L-DOPA Induced Dyskinesia)

In the treatment of Parkinson’s disease, chronic L-DOPA therapy often leads to dyskinesia (LID).[1][2] Selective Dopamine D4 receptor antagonists are therapeutic targets for LID.[2][4]

  • The Challenge: Early D4 antagonists suffered from rapid hepatic clearance and high lipophilicity (cLogP > 5), leading to poor CNS MPO scores.[1][2][4][5]

  • The Solution: Incorporation of the 4,4-difluoropiperidine moiety into the scaffold (often linked via an ether or directly as a bipiperidine motif) improved the metabolic stability profile while maintaining nanomolar affinity (

    
     < 10 nM) for the D4 receptor.[1][2][4] The fluorine substitution specifically addressed the "metabolic soft spot" identified in non-fluorinated analogs [1].[1][2]
    
Orexin Receptor Antagonists (Sleep Disorders)

Orexin signaling regulates wakefulness.[1][2] Dual Orexin Receptor Antagonists (DORAs) are used to treat insomnia.[1][2]

  • Application: Patent literature (WO2013127913) discloses 4,4-difluoropiperidine derivatives as potent Orexin-1 and Orexin-2 antagonists.[1][2]

  • Mechanism: The scaffold serves as a rigid, metabolically stable linker that orients the pharmacophores (e.g., heteroaromatic rings) in the correct geometry for receptor binding, while the difluoro group prevents rapid oxidative degradation [2].[1][2]

Synthetic & Experimental Protocols

Synthesis of this compound

Warning: Hydrofluoric acid (HF) derivatives are hazardous.[1][2] All fluorination reactions must be performed in a fume hood with appropriate PPE (calcium gluconate gel on hand).[1][2]

Method A: Reductive Amination (Convergent) This is the preferred route for high diversity library generation.[1][2]

  • Reagents: 4,4-Difluoropiperidine HCl (Fragment A) + N-Boc-4-piperidone (Fragment B).

  • Conditions: Sodium triacetoxyborohydride (STAB), Acetic Acid, DCM/DCE, Room Temperature.[1][2]

  • Protocol:

    • Dissolve N-Boc-4-piperidone (1.0 eq) and 4,4-difluoropiperidine HCl (1.1 eq) in DCE.

    • Add TEA (1.1 eq) to free base the amine.[1][2] Stir 30 mins.

    • Add STAB (1.5 eq) and AcOH (cat.). Stir 12–16h.[2][5]

    • Quench with sat. NaHCO3. Extract with DCM.[2]

    • Deprotection: Treat intermediate with 4M HCl in Dioxane to yield the this compound dihydrochloride salt.[1][2]

Method B: Deoxofluorination (Linear)

  • Precursor: N-Boc-1,4'-bipiperidin-4-one.[1][2]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.[1][2]

  • Note: This route is riskier due to potential elimination side products (alkenes) if the temperature is not strictly controlled (-78°C to RT).[1][2]

Experimental Workflow: Microsomal Stability Assay

To validate the "Metabolic Shield" hypothesis for your specific lead compound:

  • Preparation: Prepare 10 mM stock of test compound (4,4-difluoro analog) and control (non-fluorinated parent) in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL protein), NADPH regenerating system, and test compound (1 µM) in phosphate buffer (pH 7.4).

    • Incubate at 37°C.

  • Sampling: Aliquot at t = 0, 5, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    .[1][2]
    • Success Criterion: The 4,4-difluoro analog should show a >2-fold increase in

      
       compared to the non-fluorinated control.[1][2]
      

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem, 2025.[1][2]

    • (Note: Context derived from recent ChemRxiv/PubMed entries on D4 antagonists).

  • 4,4-Difluoro-piperidine-compounds and their use as Orexin Receptor Antagonists. WO2013127913A1, 2013.[1][2]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines.Journal of Medicinal Chemistry, 1983.

    • Measured pKa(H) values for bicyclic piperidine analogs.

      • 4,4-Difluoropiperidine Product Monograph.PubChem CID 2758352.

      Technical Guide: Orexin Receptor Antagonist Activity of Difluoro Piperidine Compounds

      [1]

      Abstract

      The modulation of the Orexin (Hypocretin) system has emerged as a transformative approach for treating sleep-wake disorders (insomnia, narcolepsy) and addiction. While first-generation Dual Orexin Receptor Antagonists (DORAs) like suvorexant have validated the target, next-generation efforts focus on subtype selectivity (1-SORAs) and improved metabolic profiles.[1] This guide analyzes the 4,4-difluoropiperidine scaffold—a critical structural motif employed to modulate basicity (pKa), block oxidative metabolism, and enhance blood-brain barrier (BBB) penetration in novel orexin antagonists.

      Introduction: The Orexin Signaling Axis

      The orexin system consists of two neuropeptides (Orexin-A, Orexin-B) and two G-protein coupled receptors (OX1R, OX2R).[1][2][3]

      • OX1R (HCRTR1): Coupled primarily to

        
        .[1] High affinity for Orexin-A. Implicated in reward processing, addiction, and anxiety.
        
      • OX2R (HCRTR2): Coupled to

        
         and 
        
        
        .[1] Binds Orexin-A and -B. Central to the maintenance of wakefulness and REM/non-REM transitions.[1][3]
      Therapeutic Rationale[5][6][7]
      • Insomnia: Blockade of OX2R (or both) reduces wake drive without the broad CNS depression seen with GABAergic agents (benzodiazepines).[1]

      • Addiction/Anxiety: Selective blockade of OX1R (1-SORA) is pursued to dampen cue-induced craving without inducing somnolence.[1]

      The Difluoro Piperidine Scaffold: Medicinal Chemistry Logic

      The incorporation of a 4,4-difluoropiperidine ring is a strategic medicinal chemistry maneuver designed to solve specific liabilities associated with the piperidine core found in early antagonists.

      Fluorine Effect on Basicity (pKa)

      The piperidine nitrogen is typically highly basic (

      1
      • Gem-difluoro substitution: The electron-withdrawing nature of fluorine at the C4 position exerts an inductive effect (

        
        ) through the 
        
        
        -framework.[1]
      • Result: This lowers the

        
         of the piperidine nitrogen to the 8.2–8.5  range.
        
      • Benefit: Increases the fraction of neutral species at pH 7.4, enhancing passive diffusion across the BBB.

      Metabolic Blocking

      The C4 position of the piperidine ring is a "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (e.g., CYP3A4).

      • Mechanism: Replacing C-H bonds with strong C-F bonds (approx. 116 kcal/mol vs. 99 kcal/mol) prevents hydrogen abstraction and subsequent hydroxylation.[1]

      • Outcome: Extends half-life (

        
        ) and reduces clearance (
        
        
        ) without significantly altering the steric bulk of the ring.[1]
      Lipophilicity Modulation

      While fluorine is lipophilic, the 4,4-difluoro motif is often less lipophilic than a dimethyl substitution due to the polarity of the C-F bonds. This allows for potency gains without the "molecular obesity" (high cLogP) that leads to poor solubility and toxicity.

      Case Study: Merck 1-SORA Series (Compound 47)

      A prominent application of this scaffold is the Merck 1-SORA series (e.g., Compound 47 and Compound 51 from PMID: 27818110).[1]

      Structural Architecture

      These compounds achieve >625-fold selectivity for OX1R over OX2R through a tripartite structure:

      • Core: 4,4-Difluoropiperidine .[4][5][6][7]

      • Linkage: A 2-quinoline ether moiety attached to the piperidine (often via a linker or directly if functionalized at C3).[1]

      • Headgroup: An Azabenzimidazole or Imidazopyridine amide attached to the piperidine nitrogen.[6]

      Pharmacology Profile (Data Summary)
      ParameterPiperidine Analog4,4-Difluoropiperidine Analog (Cmpd 47)Impact of Fluorination
      OX1R IC50 12 nM1.2 nM 10x Potency Increase
      OX2R IC50 45 nM>10,000 nM Massive Selectivity Gain
      pKa ~10.88.4 Optimized for CNS entry
      Metabolic Stability Low (<15 min t1/2)High (>60 min t1/2) Blocked C4 oxidation

      Experimental Protocols

      Synthesis of the 4,4-Difluoropiperidine Core

      While 4,4-difluoropiperidine is commercially available, functionalized derivatives (e.g., for ether linkages) require specific routes.

      Step 1: Deoxofluorination of N-Boc-4-piperidone

      • Reagents: N-Boc-4-piperidone (1.0 eq), DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (2.5 eq).[1]

      • Solvent: Dichloromethane (DCM), anhydrous.

      • Procedure:

        • Cool solution of N-Boc-4-piperidone in DCM to 0°C.

        • Add DAST dropwise (Exothermic!).[1]

        • Stir at RT for 16h.

        • Quench with sat.

          
           (Caution: 
          
          
          evolution).[1]
        • Extract with DCM, dry over

          
          .[8]
          
      • Yield: ~85-90% of N-Boc-4,4-difluoropiperidine .

      Step 2: Deprotection

      • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

      • Procedure: Stir N-Boc intermediate at RT for 2h. Concentrate in vacuo.

      • Product: 4,4-difluoropiperidine HCl salt .

      In Vitro Calcium Mobilization Assay (FLIPR)

      This assay measures the functional antagonism of the compound against Orexin-A induced signaling.

      • Cell Line: CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R and

        
         (to couple to Calcium).[1]
        
      • Seeding: 20,000 cells/well in 384-well black/clear plates.[1] Incubate overnight.

      • Dye Loading: Load cells with Fluo-4 AM ester (2

        
        M) in assay buffer (HBSS + 20mM HEPES) for 60 min at 37°C.
        
      • Compound Addition: Add serial dilutions of the Difluoro Piperidine antagonist. Incubate 15 min.

      • Agonist Challenge: Add Orexin-A (EC80 concentration, typically ~10 nM).

      • Measurement: Monitor fluorescence (Ex 488nm / Em 540nm) on a FLIPR Tetra system.

      • Analysis: Calculate IC50 using a 4-parameter logistic fit.

      Visualization of Signaling & Logic

      Orexin Signaling Pathway

      The following diagram illustrates the G-protein coupling where the antagonist intervenes.

      OrexinSignalingcluster_membraneCell MembraneOrexinAOrexin-AOX1ROX1R(GPCR)OrexinA->OX1RActivatesAntagonistDifluoro PiperidineAntagonistAntagonist->OX1RBlocksGqGq ProteinOX1R->GqCouplesPLCPLC-betaGq->PLCActivatesIP3IP3PLC->IP3GeneratesCaCa2+ Release(ER)IP3->CaTriggersResponseWakefulness / ArousalCa->ResponsePromotes

      Caption: Mechanism of Action. The antagonist competes with Orexin-A at the OX1R, preventing Gq-mediated Calcium release.

      Screening Workflow

      The logical flow from synthesis to lead candidate selection.

      ScreeningCascadeStep1Synthesis(4,4-Difluoro Core)Step2Binding Assay(Radioligand)Step1->Step2Step3Functional Assay(FLIPR Ca2+)Step2->Step3Hit ConfirmationStep4ADME Profiling(Microsomal Stability)Step3->Step4IC50 < 10nMStep5In Vivo Efficacy(Rat Sleep/Addiction Model)Step4->Step5t1/2 > 30min

      Caption: Screening Cascade. A self-validating workflow ensuring only potent and metabolically stable compounds progress.

      References

      • Merck Research Laboratories. (2016).[1][6] Discovery of highly potent and selective orexin 1 receptor antagonists (1-SORAs) suitable for in vivo interrogation of orexin 1 receptor pharmacology. Bioorganic & Medicinal Chemistry Letters.

      • Coleman, P. J., et al. (2011).[9] Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. Current Topics in Medicinal Chemistry.

      • Boss, C., et al. (2013).[10] Biomedical Application of Orexin Antagonists. Patent WO2013127913A1.

      • Kukkonen, J. P. (2013). Orexin/hypocretin signaling. Cellular and Molecular Life Sciences.

      Stereoisomers and enantiomers of 4,4-Difluoro-1,4'-bipiperidine derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Guide: Stereochemical Control and Analysis of 4,4-Difluoro-1,4'-bipiperidine Scaffolds in Medicinal Chemistry

      Executive Summary

      The This compound scaffold (CAS: 686298-08-8) has emerged as a privileged structure in modern drug discovery, particularly for Central Nervous System (CNS) targets (e.g., Dopamine D4, Orexin receptors) and chemokine receptor antagonists (e.g., CCR3). The gem-difluoro motif serves as a bioisostere for carbonyls or ethers, modulating pKa (lowering basicity of the adjacent nitrogen) and blocking metabolic labile sites without significantly altering steric bulk.

      While the parent scaffold is achiral, its pharmacological utility is frequently unlocked through asymmetric substitution —typically at the C3' position of the linking piperidine ring or via chiral N-substituents. This guide details the stereochemical complexities, synthetic routes, and separation protocols for these chiral derivatives, providing a roadmap for researchers optimizing this scaffold for potency and selectivity.

      Structural Analysis & Stereochemical Origins

      The Achiral Core

      The parent molecule consists of a 4,4-difluoropiperidine ring attached via its nitrogen (N1) to the C4 position of a second piperidine ring.

      • Symmetry: Both rings in the unsubstituted parent molecule possess a plane of symmetry. The 4,4-difluoro substitution does not create a stereocenter.

      • Conformation: The 4,4-difluoropiperidine ring predominantly adopts a chair conformation. The gauche effect (interaction between C-F bonds and adjacent C-H/N-lone pairs) stabilizes specific conformers, influencing the orientation of the N-lone pair and, consequently, the vector of the attached piperidine ring.

      Introducing Chirality: The 3'-Substituted Derivative

      The most common stereochemical modification involves substitution at the 3-position of the non-fluorinated piperidine ring (C3'). This breaks the symmetry, creating two chiral centers if the connection to the difluoro-ring (at C4') is considered relative to the C3' substituent.

      • Stereocenters: C3' and C4'.

      • Isomers:

        • Cis-diastereomers (3',4'-syn): The substituent and the difluoropiperidinyl group are on the same side.

        • Trans-diastereomers (3',4'-anti): They are on opposite sides.

        • Enantiomers: Each diastereomer exists as a pair of enantiomers ((3'R, 4'R) vs (3'S, 4'S), etc.).

      Synthetic Pathways & Stereocontrol

      The synthesis of chiral this compound derivatives requires a convergent approach. The "Right-Hand Side" (4,4-difluoropiperidine) is typically coupled with a "Left-Hand Side" (substituted piperidone) via reductive amination.

      Protocol: Convergent Synthesis of 3'-Substituted Derivatives
      • Reagents: 4,4-Difluoropiperidine HCl, 1-Boc-3-alkyl-4-piperidone, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE.

      • Mechanism: Reductive Amination.

      Step-by-Step Methodology:

      • Free Base Formation: Neutralize 4,4-difluoropiperidine HCl (1.0 eq) with DIPEA (1.2 eq) in 1,2-dichloroethane (DCE).

      • Imine Formation: Add 1-Boc-3-alkyl-4-piperidone (1.0 eq) and Acetic Acid (1.5 eq). Stir at Room Temperature (RT) for 2 hours. Note: The acid catalyst is crucial to activate the ketone.

      • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Allow to warm to RT overnight.

      • Workup: Quench with saturated NaHCO3. Extract with DCM.

      • Stereochemical Outcome: This reaction typically yields a mixture of cis and trans diastereomers. The thermodynamic product (trans) often predominates, but the ratio is substrate-dependent.

      Visualization: Synthetic Workflow

      SynthesisWorkflow Start1 4,4-Difluoropiperidine HCl Intermediate Imine/Iminium Species Start1->Intermediate Start2 N-Boc-3-R-4-Piperidone (Chiral/Racemic) Start2->Intermediate Product 1-Boc-3-R-4-(4,4-difluoropiperidin-1-yl)piperidine (Mixture of Diastereomers) Intermediate->Product Reductive Amination Reagent NaBH(OAc)3 / AcOH Reagent->Intermediate Separation Flash Chromatography (Diastereomer Sep) Product->Separation Final Pure Stereoisomers Separation->Final

      Caption: Convergent synthesis of substituted this compound derivatives via reductive amination.

      Separation & Analytical Protocols

      Separating the stereoisomers of these derivatives is critical for establishing Structure-Activity Relationships (SAR).

      Diastereomer Separation (Achiral)

      Before chiral resolution, separate the cis and trans diastereomers.

      • Technique: Flash Column Chromatography (Silica Gel).

      • Eluent: 0-10% MeOH in DCM with 1% NH4OH. The basic modifier is essential to prevent tailing of the tertiary amine.

      • Identification: 1H NMR. The C4'-H proton typically shows a distinct splitting pattern (multiplet width) for cis (equatorial-like) vs trans (axial-like) isomers.

      Enantiomer Separation (Chiral)

      Once diastereomers are isolated, separate the enantiomers using Supercritical Fluid Chromatography (SFC).

      SFC Protocol:

      • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

      • Mobile Phase: CO2 / Methanol (with 0.2% Diethylamine or Isopropylamine).

        • Note: Basic additive is mandatory to suppress non-specific interactions of the basic piperidine nitrogens.

      • Conditions: 100 bar backpressure, 40°C column temp.

      • Detection: UV at 210-220 nm (low wavelength required due to lack of strong chromophores in the core scaffold).

      Visualization: Separation Decision Tree

      SeparationTree Mix Crude Reaction Mixture (Cis/Trans + Enantiomers) Silica Silica Gel Chromatography (DCM/MeOH/NH4OH) Mix->Silica Trans Trans-Diastereomer (Racemic) Silica->Trans Cis Cis-Diastereomer (Racemic) Silica->Cis SFC_Trans Chiral SFC (Chiralpak AD-H) CO2/MeOH + 0.2% DEA Trans->SFC_Trans SFC_Cis Chiral SFC (Chiralpak OD-H) CO2/EtOH + 0.2% DEA Cis->SFC_Cis Trans_E1 Trans-Enantiomer 1 SFC_Trans->Trans_E1 Trans_E2 Trans-Enantiomer 2 SFC_Trans->Trans_E2 Cis_E1 Cis-Enantiomer 1 SFC_Cis->Cis_E1 Cis_E2 Cis-Enantiomer 2 SFC_Cis->Cis_E2

      Caption: Hierarchical separation strategy for isolating pure stereoisomers of 3'-substituted bipiperidines.

      Key Applications & Case Studies

      Dopamine D4 Antagonists

      The 4,4-difluoropiperidine moiety is a key pharmacophore in selective Dopamine D4 receptor antagonists used to study L-DOPA-induced dyskinesias.[1] The fluorine atoms reduce the basicity of the piperidine nitrogen (pKa shift from ~11 to ~9), improving blood-brain barrier permeability.

      • Stereochemical Impact:[2] In 3-substituted analogs, the (3R,4R)-isomer often exhibits superior binding affinity due to optimal alignment with the aspartate residue in the receptor binding pocket.

      CCR3 Antagonists

      In chemokine receptor antagonists, the bipiperidine scaffold acts as a spacer.

      • Mechanism:[3] The 4,4-difluoro group prevents oxidative metabolism (N-dealkylation) at the vulnerable 4-position, significantly extending the half-life (

        
        ) of the drug candidate.
        

      Data Summary: Physicochemical Impact of Fluorination

      PropertyUnsubstituted BipiperidineThis compoundImpact on Drug Design
      LogP 1.21.8Increased lipophilicity improves membrane permeability.
      pKa (N1) ~11.0~8.5 - 9.0Reduced basicity reduces lysosomal trapping and hERG liability.
      Metabolic Stability Low (C4 oxidation)HighBlocks CYP450-mediated oxidation at the 4-position.
      Conformation Flexible ChairRigid ChairGauche effect locks conformation, reducing entropic penalty upon binding.

      References

      • MySkinRecipes. this compound Product Description & Applications. Available at: [Link]

      • Google Patents.WO2013127913A1 - 4,4-difluoro-piperidine-compounds as Orexin Antagonists.
      • PubChem. 4,4-Difluoropiperidine Compound Summary. Available at: [Link]

      • ResearchGate. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. Available at: [Link]

      • MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available at: [Link][1][4][5][6]

      Sources

      Methodological & Application

      Application Note: Synthesis of 4,4-Difluoro-1,4'-bipiperidine from N-Boc-4-piperidone

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      The 4,4-difluoro-1,4'-bipiperidine scaffold represents a critical structural motif in modern medicinal chemistry. The incorporation of a gem-difluoro group at the 4-position of the piperidine ring serves as a bioisostere for a carbonyl or methylene group, significantly modulating the basicity (

      
      ) of the adjacent nitrogen and altering the lipophilicity (
      
      
      
      ) of the molecule without introducing the metabolic liability of a ketone.

      This Application Note details a robust, convergent synthetic route starting from a single commercially available precursor: N-Boc-4-piperidone . The protocol is designed for reproducibility, safety, and scalability, utilizing Deoxo-Fluor® for nucleophilic fluorination and Sodium Triacetoxyborohydride (STAB) for reductive amination.

      Key Chemical Advantages[1][2]
      • Convergent Strategy: Uses N-Boc-4-piperidone as the source for both the electrophilic and nucleophilic halves of the final scaffold.

      • Basicity Modulation: The gem-difluoro substitution lowers the piperidine

        
         from ~11.0 to ~8.2, improving bioavailability and blood-brain barrier (BBB) penetration.
        
      • Safety Optimization: Replaces the thermally unstable DAST reagent with Deoxo-Fluor or XtalFluor-E.

      Retrosynthetic Strategy & Pathway

      The synthesis is approached via a convergent disconnection at the central C-N bond. The target molecule is assembled by coupling 4,4-difluoropiperidine (nucleophile) with N-Boc-4-piperidone (electrophile) via reductive amination.

      Synthetic Workflow Diagram

      Synthesis_Workflow cluster_StreamA Stream A: Nucleophile Generation cluster_StreamB Stream B: Electrophile Start Starting Material: N-Boc-4-piperidone Step1 Step 1: Deoxofluorination (Deoxo-Fluor, DCM) Start->Step1 Electrophile Electrophile: N-Boc-4-piperidone Start->Electrophile Direct Use Int1 Intermediate 1: N-Boc-4,4-difluoropiperidine Step1->Int1 Step2 Step 2: N-Boc Deprotection (4M HCl in Dioxane) Int1->Step2 Nucleophile Nucleophile: 4,4-Difluoropiperidine HCl Step2->Nucleophile Step3 Step 3: Reductive Amination (STAB, AcOH, DCE) Nucleophile->Step3 Electrophile->Step3 ProtectedProd Protected Scaffold: tert-butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate Step3->ProtectedProd Step4 Step 4: Final Deprotection (TFA or HCl) ProtectedProd->Step4 Final Target: This compound Step4->Final

      Figure 1: Convergent synthetic workflow for this compound.

      Detailed Experimental Protocols

      Phase 1: Synthesis of the Nucleophile (4,4-Difluoropiperidine HCl)
      Step 1.1: Deoxofluorination of N-Boc-4-piperidone

      Objective: Convert the C4 carbonyl to a gem-difluoro group. Critical Safety Note: While Deoxo-Fluor is more stable than DAST (Diethylaminosulfur trifluoride), it still releases HF upon hydrolysis and can decompose exothermically >140°C. Perform all operations in a fume hood.

      Reagents:

      • N-Boc-4-piperidone (1.0 eq)

      • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq)

      • Dichloromethane (DCM), anhydrous

      Protocol:

      • Charge a flame-dried round-bottom flask with N-Boc-4-piperidone (10.0 g, 50 mmol) and anhydrous DCM (100 mL) under Nitrogen atmosphere.

      • Cool the solution to 0°C using an ice bath.

      • Add Deoxo-Fluor (13.8 mL, 75 mmol) dropwise via syringe over 20 minutes. Note: Exothermic reaction.

      • Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.

      • Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous NaHCO3 (150 mL). Caution: Vigorous CO2 evolution.

      • Extract with DCM (3 x 50 mL). Dry combined organics over MgSO4, filter, and concentrate.[1]

      • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields N-Boc-4,4-difluoropiperidine as a white solid/oil.

        • Expected Yield: 85-90%

      Step 1.2: Deprotection to Generate the HCl Salt

      Objective: Reveal the secondary amine.

      Reagents:

      • N-Boc-4,4-difluoropiperidine (from Step 1.1)

      • 4M HCl in 1,4-Dioxane

      Protocol:

      • Dissolve the intermediate in minimal DCM.

      • Add 4M HCl in Dioxane (5.0 eq) at 0°C.

      • Stir at RT for 4 hours. A white precipitate should form.

      • Concentrate the solvent or filter the solid directly. Wash with diethyl ether to remove residual Boc-byproducts.

      • Dry under vacuum to obtain 4,4-difluoropiperidine hydrochloride .

        • Expected Yield: Quantitative.

      Phase 2: The Coupling (Reductive Amination)

      Objective: Link the fluorinated amine (Nucleophile) to the N-Boc-piperidone (Electrophile). Mechanistic Insight: The gem-difluoro group reduces the nucleophilicity of the amine (

      
       ~8.2 vs 11.0). Therefore, the formation of the iminium ion intermediate requires slightly acidic conditions (Acetic Acid) to catalyze the dehydration step before hydride delivery.
      

      Reagents:

      • N-Boc-4-piperidone (1.0 eq)

      • 4,4-Difluoropiperidine HCl (1.1 eq)

      • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

      • Acetic Acid (AcOH) (1.0 - 2.0 eq)

      • 1,2-Dichloroethane (DCE) or DCM (Solvent)

      • Triethylamine (TEA) (1.1 eq, to neutralize the HCl salt)

      Protocol:

      • In a reaction vessel, suspend 4,4-difluoropiperidine HCl (1.1 eq) in DCE (0.2 M concentration relative to ketone).

      • Add TEA (1.1 eq) to free-base the amine. Stir for 10 mins.

      • Add N-Boc-4-piperidone (1.0 eq).[2]

      • Add Acetic Acid (1.5 eq). Stir for 30-60 minutes at RT to allow pre-equilibrium of the imine/iminium species.

      • Add STAB (1.5 eq) in one portion.

        • Why STAB? It is less toxic than Sodium Cyanoborohydride (

          
          ) and will not reduce the ketone as quickly as the iminium ion, preventing the formation of the alcohol byproduct (N-Boc-4-hydroxypiperidine).
          
      • Stir at RT for 12-24 hours. Monitor by LCMS for the disappearance of the ketone.

      • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.

      • Purification: The product is a tertiary amine. Purify via column chromatography using DCM/MeOH (95:5) with 1% NH4OH additive to prevent streaking.

        • Product:tert-butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate .

        • Expected Yield: 70-80%.

      Mechanism of Action (Reductive Amination)

      The success of this reaction relies on the selective reduction of the iminium ion. The diagram below illustrates the pathway and the role of the gem-difluoro effect.

      Mechanism Ketone N-Boc-Piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine + AcOH Amine 4,4-Difluoropiperidine Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O Product Bipiperidine Product Iminium->Product + H- Hydride Hydride Transfer (from STAB) Hydride->Product

      Figure 2: Mechanistic pathway of the reductive amination step.

      Troubleshooting & Critical Parameters

      ParameterObservationCorrective Action
      Low Conversion (Step 1) Ketone remains after 16h.Deoxo-Fluor hydrolyzes over time. Ensure fresh reagent is used. Increase temp to 40°C carefully.
      Alcohol Byproduct (Step 3) Large amount of N-Boc-4-hydroxypiperidine observed.The reducing agent (STAB) reduced the ketone before the imine formed. Solution: Increase the pre-stir time (Step 3, point 4) to 2 hours before adding STAB.
      Stalled Reaction (Step 3) Imine forms but does not reduce.The iminium might be sterically hindered. Add Titanium Isopropoxide (
      
      
      )
      (1.0 eq) during the pre-stir phase to act as a Lewis Acid and water scavenger.
      Safety (Step 1) Fuming/Etching of glassware.HF generation. Use plasticware if possible or quench immediately. Ensure proper ventilation.

      References

      • Safety of Deoxofluorination Reagents: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3][4] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054.

      • Reductive Amination Protocols (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

      • Synthesis of 4,4-Difluoropiperidine Derivatives: See Patent CN111116456B: Preparation method of 4,4-difluoropiperidine hydrochloride.[5] (Demonstrates the DAST/Deoxo-Fluor route on N-Boc-piperidone).

      • Wiesenfeldt, M. P., et al. (2016). The impact of the gem-difluoro group on the properties of amines. Angewandte Chemie International Edition.

      Sources

      Detailed protocol for 4,4-Difluoro-1,4'-bipiperidine synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      Strategic Overview & Chemical Logic

      The 4,4-difluoro-1,4'-bipiperidine scaffold is a critical structural motif in modern medicinal chemistry. The gem-difluoro group acts as a bioisostere for a carbonyl or methylene group, modulating the pKa of the adjacent amine (lowering basicity) and blocking metabolic oxidation at the 4-position (metabolic soft spot).

      This protocol details a convergent, modular synthesis. Rather than linear construction, we utilize a Reductive Amination strategy (Abdel-Magid protocol) to couple two commercially accessible piperidine derivatives.

      Retrosynthetic Logic

      The synthesis is disconnected at the central C-N bond. The most reliable method involves the reductive coupling of 4,4-difluoropiperidine (nucleophile) with N-Boc-4-piperidone (electrophile).

      Key Synthetic Challenges:

      • Nucleophilicity: The electron-withdrawing effect of the fluorine atoms at the 4-position significantly reduces the nucleophilicity of the piperidine nitrogen (approx. pKa drop of ~1-2 units compared to piperidine). This requires optimized acidic catalysis during imine formation.

      • Selectivity: We employ Sodium Triacetoxyborohydride (STAB) to selectively reduce the intermediate iminium ion without reducing the ketone starting material.

      Safety & Handling (Critical)

      ReagentHazard ClassHandling Protocol
      4,4-Difluoropiperidine HCl Corrosive / IrritantHygroscopic solid. Handle in a fume hood.
      Sodium Triacetoxyborohydride (STAB) Water Reactive / FlammableEvolves hydrogen gas on contact with water/acid. Keep dry. Do not seal reaction vessels tightly during quench.
      Dichloromethane (DCM) / DCE Carcinogen / VolatileUse solvent-resistant gloves (PVA/Laminate). Standard nitrile gloves offer poor protection against chlorinated solvents.
      TFA (Trifluoroacetic Acid) CorrosiveCauses severe burns. Use in a well-ventilated hood.[1]

      Experimental Workflow Visualization

      The following diagram outlines the logical flow of the synthesis, including the critical decision points for purification.

      SynthesisWorkflow Start Start: Reagent Prep ImineForm Step 1: Imine Formation (DCE, AcOH, RT) Start->ImineForm Mix Amine + Ketone Reduction Step 2: Reduction (Add STAB) ImineForm->Reduction In situ (One Pot) Quench Step 3: Quench & Workup (NaHCO3) Reduction->Quench 16h Reaction Deprotection Step 4: Boc-Deprotection (TFA/DCM) Quench->Deprotection Intermediate Isolation Final Target: this compound Deprotection->Final Neutralization

      Figure 1: Convergent synthetic workflow for the preparation of the target bipiperidine scaffold.

      Detailed Protocol: Reductive Coupling

      This section utilizes the Abdel-Magid Reductive Amination method.[2][3][4][5] It is superior to NaCNBH3 (cyanoborohydride) methods due to lower toxicity and better selectivity for the iminium ion in the presence of ketones.

      Reagents & Stoichiometry[1][3][6][7]
      ComponentEquiv.Role
      4,4-Difluoropiperidine HCl 1.0Nucleophile (Amine Source)
      N-Boc-4-piperidone 1.1Electrophile (Ketone Source)
      Sodium Triacetoxyborohydride (STAB) 1.5Selective Reducing Agent
      Acetic Acid (Glacial) 1.0 - 2.0Catalyst (Activates Ketone)
      Triethylamine (TEA) 1.0Neutralizes HCl salt of amine
      1,2-Dichloroethane (DCE) Solvent0.1 - 0.2 M Concentration
      Step-by-Step Procedure
      • Preparation of Free Base (In Situ):

        • To a dry round-bottom flask equipped with a magnetic stir bar, add 4,4-difluoropiperidine HCl (1.0 equiv) and 1,2-Dichloroethane (DCE) .

        • Add Triethylamine (1.0 equiv) to release the free amine. Stir for 10 minutes at Room Temperature (RT).

        • Note: If starting with the free amine liquid, skip the TEA addition.

      • Imine Assembly:

        • Add N-Boc-4-piperidone (1.1 equiv) to the reaction mixture.

        • Add Acetic Acid (1.0 - 2.0 equiv).

        • Mechanistic Insight: The acetic acid buffers the solution and protonates the carbinolamine intermediate, facilitating water loss to form the iminium ion. Because the difluoro-amine is electron-deficient, this acid catalysis is crucial.

        • Stir at RT for 30–60 minutes under Nitrogen or Argon.

      • Selective Reduction:

        • Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm; otherwise, RT is acceptable.

        • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

        • Observation: Mild gas evolution (H2) may occur.

        • Allow the reaction to warm to RT and stir for 12–16 hours (Overnight).

      • Workup:

        • Quench the reaction by carefully adding saturated aqueous NaHCO3 (Sodium Bicarbonate). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid.

        • Extract the aqueous layer with DCM (3 x reaction volume).

        • Combine organic layers, wash with Brine , and dry over anhydrous Na2SO4 .

        • Filter and concentrate in vacuo to yield the crude N-Boc-protected intermediate.

      • Purification (Intermediate):

        • The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, Hexanes/Ethyl Acetate gradient).

      Protocol: Boc-Deprotection (Final Step)

      To obtain the final this compound (usually isolated as a salt or free base), the Boc group must be removed.[6]

      • Dissolution: Dissolve the intermediate from Step 4 in DCM (approx. 5 mL per gram of substrate).

      • Acidolysis: Add Trifluoroacetic Acid (TFA) (10–20 equiv) dropwise at 0°C.

        • Alternative: Use 4M HCl in Dioxane for 1 hour if the HCl salt is preferred.

      • Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LCMS (disappearance of Boc-protected mass).

      • Isolation (Free Base):

        • Concentrate the mixture to remove excess TFA/DCM.

        • Redissolve the residue in DCM.

        • Wash with 1M NaOH or sat. Na2CO3 (pH > 10) to liberate the free amine.

        • Dry (Na2SO4), filter, and concentrate.[1]

      Troubleshooting & Optimization

      Use the following logic tree to diagnose low yields or impurities.

      Troubleshooting Problem Issue: Low Yield or Incomplete Conversion CheckSM Check LCMS: Is Ketone Remaining? Problem->CheckSM YesKetone Yes: Incomplete Imine Formation CheckSM->YesKetone SM Present NoKetone No: Side Products formed CheckSM->NoKetone SM Consumed Action1 Increase AcOH (up to 3 eq) Add 3A Molecular Sieves YesKetone->Action1 Action3 Switch Solvent to DCE Ensure Anhydrous conditions YesKetone->Action3 Action2 Check for Alcohol reduction product (Direct ketone reduction) NoKetone->Action2

      Figure 2: Troubleshooting logic for reductive amination.

      Common Issues
      • Stalled Reaction: The electron-deficient 4,4-difluoropiperidine is a poor nucleophile. If the reaction stalls, add 3A Molecular Sieves during the imine formation step (Step 2) to drive the equilibrium by removing water.

      • Direct Reduction: If the ketone is reducing to the alcohol (N-Boc-4-hydroxypiperidine) instead of coupling, it indicates the reducing agent was added before sufficient imine formation occurred. Extend Step 2 duration.

      References

      • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

      • Lal, G. S. , Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent.[8] The Journal of Organic Chemistry, 64(19), 7048-7054. (Reference for Deoxo-Fluor if synthesizing the starting material).

      • Matassini, C. , et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica.

      Sources

      Application Note: Strategic Deployment of 4,4-Difluoropiperidine in Hit-to-Lead Optimization

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      The 4,4-difluoropiperidine moiety has emerged as a privileged bioisostere in modern drug discovery, particularly for optimizing hit-to-lead candidates containing saturated nitrogen heterocycles. This application note details the physicochemical rationale, synthetic protocols, and biological implications of substituting a piperidine ring with its 4,4-difluoro analog.

      Key Advantages:

      • pKₐ Modulation: Lowers basicity by ~2.5 log units, improving membrane permeability and reducing hERG liability.

      • Metabolic Blockade: Prevents oxidative metabolism at the susceptible 4-position.

      • Conformational Locking: Induces specific ring puckering via the gauche effect, potentially enhancing target binding affinity.

      Physicochemical Rationale: The "Fluorine Effect"[1]

      The strategic value of the 4,4-difluoropiperidine scaffold lies in the high electronegativity of fluorine (3.98 Pauling scale). When introduced at the C4 position, it exerts a powerful electron-withdrawing inductive effect (

      
      ) on the piperidine nitrogen.
      
      Comparative Physicochemical Profile

      The following table summarizes the impact of gem-difluorination on key medicinal chemistry parameters.

      ParameterPiperidine (Parent)4,4-DifluoropiperidineImpact on SAR
      pKₐ (Conjugate Acid) ~11.0~8.2 - 8.5Critical: Increases fraction of neutral species at physiological pH (7.4), enhancing passive diffusion.
      LogP (Lipophilicity) 0.84~1.2Slight increase, but often offset by lower basicity (LogD modulation).
      Dipole Moment ~1.1 D~2.5 DAltered electrostatic potential surface; can improve or disrupt binding pocket interactions.
      Metabolic Liability High (C4-oxidation)Low (Blocked)Extends half-life (
      
      
      ) by preventing formation of the 4-hydroxypiperidine metabolite.
      Mechanism of Action: hERG Avoidance

      One of the primary drivers for this substitution is the mitigation of hERG channel inhibition. High basicity is a known pharmacophore feature for hERG blocking. By dropping the pKₐ below 9.0, the 4,4-difluoropiperidine analog significantly reduces the cationic concentration at the hERG pore, often rescuing a lead series from cardiotoxicity liabilities [1].

      Synthetic Protocols

      The following protocols are validated for the introduction of the 4,4-difluoropiperidine moiety. Note that 4,4-difluoropiperidine is commercially available often as the hydrochloride salt (HCl), which requires specific handling during coupling.

      Protocol A: Reductive Amination (Standard)

      This is the most common method for attaching the moiety to an aldehyde or ketone core.

      Reagents:

      • Amine: 4,4-Difluoropiperidine HCl (1.2 equiv)

      • Carbonyl: Aldehyde/Ketone substrate (1.0 equiv)

      • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

      • Base: Diisopropylethylamine (DIPEA) (2.0 equiv - Essential to free the salt)

      • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

      Step-by-Step Procedure:

      • Salt Neutralization: In a reaction vial, suspend 4,4-difluoropiperidine HCl in DCM. Add DIPEA and stir for 10 minutes at Room Temperature (RT) to generate the free amine in situ.

      • Imine Formation: Add the aldehyde/ketone substrate to the mixture. If the substrate is a ketone, add catalytic Acetic Acid (AcOH, 1-2 drops) to activate the carbonyl. Stir for 30-60 minutes.

      • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 5 minutes.

      • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor via LC-MS (Look for M+1 of product; distinct lack of M+2/M+4 typical of Cl/Br isotopes unless present elsewhere).

      • Quench: Quench with saturated aqueous NaHCO₃.

      • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.

      • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

      Protocol B: S_NAr Displacement

      Used when attaching the moiety to an electron-deficient heteroaryl chloride (e.g., chloropyridine, chloropyrimidine).

      Step-by-Step Procedure:

      • Dissolve the heteroaryl chloride (1.0 equiv) in DMSO or DMF.

      • Add 4,4-difluoropiperidine HCl (1.2 equiv).

      • Add inorganic base (K₂CO₃ or Cs₂CO₃, 3.0 equiv).

      • Heat to 80–100°C for 2–6 hours.

      • Note: The nucleophilicity of the nitrogen is reduced compared to piperidine due to the fluorine electron withdrawal. Higher temperatures or longer reaction times may be required compared to the non-fluorinated analog.

      Visualization: Synthetic & Logic Workflows

      Synthetic Pathway (Reductive Amination)[2][3][4]

      SyntheticRoute Figure 1: Reductive Amination Workflow for 4,4-Difluoropiperidine Introduction. Start Aldehyde/Ketone Substrate Intermediate Imine/Iminium Intermediate Start->Intermediate DCM, RT, 1h Reagent 4,4-Difluoropiperidine HCl + DIPEA Reagent->Intermediate Product Target Analog (Tertiary Amine) Intermediate->Product Reduction (0°C to RT) Reductant STAB (NaBH(OAc)3) Reductant->Product Hydride Transfer

      Figure 1: Reductive Amination Workflow for 4,4-Difluoropiperidine Introduction.

      SAR Optimization Logic

      SAR_Logic Figure 2: Decision Tree for Deploying 4,4-Difluoropiperidine in Lead Optimization. Hit Hit Compound (Piperidine Core) pKa ~11.0 Problem Issues Identified: 1. High hERG Inhibition 2. Low BBB Permeability 3. Rapid Metabolic Clearance Hit->Problem Strategy Strategy: Bioisosteric Replacement Introduce 4,4-Difluoro Motif Problem->Strategy SAR Decision Result Optimized Lead (4,4-F2-Piperidine) pKa ~8.5 Strategy->Result Synthesis Outcome Outcomes: 1. Reduced Basicity (hERG safe) 2. Blocked C4-Oxidation 3. Improved Lipophilic Efficiency (LipE) Result->Outcome Profiling

      Figure 2: Decision Tree for Deploying 4,4-Difluoropiperidine in Lead Optimization.

      Biological & ADME Profiling Protocol

      Once synthesized, the analog must be profiled to validate the design hypothesis.

      In Vitro Microsomal Stability Assay

      This assay confirms if the fluorine substitution successfully blocked metabolic degradation.

      Protocol:

      • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).

      • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (or 1 mM NADPH).

      • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

      • Quench: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

      • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

      • Calculation: Plot ln(% remaining) vs. time. The slope

        
         determines half-life (
        
        
        
        ) and Intrinsic Clearance (
        
        
        ).

      Expected Result: The 4,4-difluoro analog should show a significantly lower

      
       compared to the parent piperidine if C4-oxidation was the primary clearance route.
      
      hERG Inhibition Assay (Binding)

      Method: Competitive radioligand binding assay using [³H]-dofetilide or automated patch-clamp (e.g., QPatch). Success Criteria: An increase in IC₅₀ (lower potency) against hERG compared to the parent piperidine, correlating with the reduced pKₐ [2].

      References

      • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

      • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

      • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.

      • ChemRxiv/PMC Case Study. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonist. ChemRxiv.

      Aza-Prins cyclization for synthesis of substituted piperidines

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      The piperidine scaffold is a structural cornerstone in medicinal chemistry, present in over 70 FDA-approved therapeutics including paroxetine, fentanyl, and ritalin. Traditional synthetic routes (e.g., hydrogenation of pyridines) often lack stereochemical precision. This Application Note details a robust, diastereoselective Aza-Prins Cyclization protocol utilizing Indium(III) Triflate [

      
      ]. This method enables the rapid construction of 2,4-disubstituted piperidines from homoallylic amines and aldehydes under mild conditions, offering a superior alternative to harsh Bronsted acid-mediated pathways.
      

      Mechanistic Insight & Reaction Pathway

      The aza-Prins reaction is an acid-catalyzed cascade involving the condensation of a homoallylic amine with a carbonyl compound to generate an electrophilic iminium ion. The key to the reaction's utility is the subsequent intramolecular cyclization, where the alkene moiety attacks the iminium carbon.

      Stereochemical Control: The reaction proceeds through a chair-like transition state.[1][2] The substituent at the 2-position (derived from the aldehyde) typically adopts an equatorial orientation to minimize 1,3-diaxial interactions. The nucleophilic capture of the resulting carbocation usually occurs equatorially, leading to high cis-diastereoselectivity (2,4-cis) in the final piperidine ring.

      Pathway Visualization: The following diagram illustrates the mechanistic sequence, highlighting the critical competition between the desired cyclization and the parasitic 2-aza-Cope rearrangement.

      AzaPrinsMechanism Start Homoallylic Amine + Aldehyde Iminium N-Acyl Iminium Ion (Electrophile) Start->Iminium Lewis Acid (- H2O) TS Chair-like Transition State Iminium->TS Cyclization SideRxn 2-Aza-Cope Rearrangement Iminium->SideRxn Thermal/Steric Stress Cation Piperidinyl Carbocation TS->Cation C-C Bond Formation Product 2,4-Disubstituted Piperidine Cation->Product Nucleophilic Trap (X-, OH-, etc.)

      Figure 1: Mechanistic pathway of the Aza-Prins cyclization. Note the divergence at the iminium ion stage where the 2-aza-Cope rearrangement acts as the primary competitive pathway.

      Critical Parameters & Optimization

      Successful execution requires strict control over three variables. Causality is explained below to aid in experimental design.

      ParameterRecommendationRationale & Causality
      Catalyst Indium(III) Triflate [In(OTf)₃] (10 mol%)Unlike
      
      
      or
      
      
      ,
      
      
      is water-tolerant and acts as a "soft" Lewis acid. It activates the carbonyl oxygen without irreversibly binding to the nitrogen lone pair, preventing catalyst poisoning.
      Solvent Dichloromethane (DCM) or 1,2-DCE Non-nucleophilic, polar aprotic solvents stabilize the intermediate carbocation. Coordinating solvents (THF, MeCN) effectively kill the Lewis acidity of Indium.
      Amine Protection Sulfonamides (Ts, Ns) Electron-withdrawing groups (EWGs) on Nitrogen are mandatory . They destabilize the iminium ion slightly, making it more reactive (electrophilic) towards the alkene, and prevent the amine from complexing the catalyst.
      Temperature 0°C to 25°C Higher temperatures (>40°C) favor the thermodynamically driven 2-aza-Cope rearrangement (sigmatropic shift) over the kinetic Prins cyclization.

      Standard Operating Procedure (Protocol)

      Objective: Synthesis of N-Tosyl-4-hydroxy-2-phenylpiperidine. Scale: 1.0 mmol (adaptable).

      Materials:
      • Substrate A: N-Tosyl-homoallylamine (1.0 equiv)

      • Substrate B: Benzaldehyde (1.1 equiv)

      • Catalyst: Indium(III) Triflate (

        
        ) (Sigma-Aldrich, 99%)
        
      • Solvent: Anhydrous Dichloromethane (DCM)

      Experimental Workflow:

      ProtocolWorkflow Step1 Step 1: Catalyst Activation Dissolve In(OTf)3 (10 mol%) in DCM under N2 atmosphere. Step2 Step 2: Substrate Addition Add Aldehyde (1.1 eq) followed by Homoallylic Amine (1.0 eq). Step1->Step2 Step3 Step 3: Cyclization Stir at 25°C for 2-4 hours. Monitor via TLC (Hex/EtOAc). Step2->Step3 Step4 Step 4: Quench & Workup Add sat. NaHCO3. Extract w/ DCM. Dry organic layer (Na2SO4). Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica Gel). Step4->Step5

      Figure 2: Step-by-step experimental workflow for Indium-catalyzed cyclization.

      Detailed Steps:
      • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

      • Solvation: Add

        
         (56 mg, 0.1 mmol, 10 mol%) followed by anhydrous DCM (5 mL). Stir for 5 minutes to ensure catalyst dispersion.
        
      • Addition: Add Benzaldehyde (112 µL, 1.1 mmol) via syringe. Stir for 5 minutes. Subsequently, add the N-Tosyl-homoallylamine (225 mg, 1.0 mmol) dissolved in 2 mL DCM slowly over 5 minutes.

        • Note: Slow addition prevents oligomerization of the aldehyde.

      • Reaction: Stir the mixture at ambient temperature (20–25°C). The reaction typically turns slightly yellow.

        • Checkpoint: Monitor by TLC after 2 hours. The imine intermediate may be visible; wait for full conversion to the piperidine (lower

          
           than imine).
          
      • Quench: Upon completion, add 10 mL of saturated aqueous

        
        . Stir vigorously for 10 minutes to decompose the Indium complex.
        
      • Extraction: Separate phases. Extract the aqueous layer with DCM (

        
         mL). Combine organic extracts and wash with brine.
        
      • Drying: Dry over anhydrous

        
        , filter, and concentrate under reduced pressure.
        
      • Purification: Purify the crude residue via flash column chromatography (Silica gel 230-400 mesh; Gradient: 10%

        
         30% EtOAc in Hexanes).
        

      Scope and Substrate Tolerance

      The following table summarizes the expected outcomes based on electronic variations in the aldehyde component, derived from literature precedents (e.g., Dobbs et al., Yadav et al.).

      Aldehyde TypeElectronic NatureReaction TimeYield (%)Diastereoselectivity (cis:trans)Notes
      Benzaldehyde Neutral2.5 h85-92>95:5Robust standard.
      4-NO₂-Benzaldehyde Electron Deficient4-6 h78-8590:10Slower iminium formation; requires longer time.
      4-OMe-Benzaldehyde Electron Rich1.5 h88-95>98:2Stabilizes iminium cation; very fast.
      Cyclohexanecarbaldehyde Aliphatic3-5 h70-7580:20Enolization competition may lower yield slightly.
      Formaldehyde Unsubstituted1 h65-70N/AOften requires paraformaldehyde; rapid but prone to polymerization.

      Troubleshooting & "Self-Validating" Checks

      • Issue: Low Yield / Recovery of Starting Material.

        • Diagnosis: Catalyst poisoning.

        • Fix: Ensure the amine nitrogen is protected with a strong EWG (Tosyl, Nosyl). Free amines or simple alkyl amines will coordinate to Indium and kill the reaction.

      • Issue: Formation of Acyclic Amino-Alcohol (Hydrolysis Product).

        • Diagnosis: 2-Aza-Cope Rearrangement.

        • Fix: Lower the temperature to 0°C. The Cope rearrangement has a higher activation energy than the Prins cyclization. If the problem persists, switch to a bulkier Lewis Acid (e.g., Aluminum tris(2,6-diphenylphenoxide)) to sterically disfavor the rearrangement conformation.

      • Issue: Epimerization at C-4.

        • Diagnosis: Thermodynamic equilibration.

        • Fix: Stop the reaction immediately upon consumption of starting material. Prolonged exposure to Lewis acids can equilibrate the kinetic cis product to the thermodynamic mixture.

      References

      • Dobbs, A. P., & Guesné, S. J. (2005). A detailed investigation of the aza-Prins reaction. RSC Advances / Organic & Biomolecular Chemistry. Link

      • Yadav, J. S., et al. (2001).[3] Indium(III) Chloride-Catalyzed Stereoselective Synthesis of 4-Hydroxypiperidines. Tetrahedron Letters. Link

      • Carbery, D. R. (2008).[4] Silyl-aza-Prins cyclizations: a stereoselective route to piperidines.[5][6] Organic Letters. Link

      • Pastre, J. C., & Correia, C. R. D. (2008). Stereoselective Synthesis of Piperidines via Aza-Prins Cyclization. Journal of the Brazilian Chemical Society. Link

      • Crane, E. A., & Scheidt, K. A. (2010).[1] Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy.[1] Angewandte Chemie International Edition. Link

      Sources

      Troubleshooting & Optimization

      Technical Support Center: Synthesis of 4,4-Difluoro-1,4'-bipiperidine

      Author: BenchChem Technical Support Team. Date: February 2026

      Status: Operational Ticket ID: CHEM-SUP-882 Subject: Troubleshooting Fluorination, Coupling, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

      Executive Summary

      The synthesis of 4,4-Difluoro-1,4'-bipiperidine presents a unique intersection of challenges: the instability of fluorination intermediates and the reduced nucleophilicity of fluorinated amines during coupling. This guide addresses the two critical bottlenecks:

      • The "Make" Step: Deoxyfluorination of piperidin-4-one (preventing elimination side-products).

      • The "Connect" Step: Reductive amination of a sterically and electronically deactivated amine.

      Module 1: The Fluorination Bottleneck

      Context: Many researchers attempt to synthesize the 4,4-difluoropiperidine monomer in-house using DAST or Deoxo-Fluor®. The most common failure mode is the formation of the elimination product (enamine/alkene) rather than the gem-difluoro target.

      Diagnostic: Why is my yield low and NMR showing vinylic protons?

      The reaction proceeds via a carbocation-like intermediate. If the fluoride ion source is not sufficiently nucleophilic, or if the temperature is too high, the intermediate eliminates a proton to form the thermodynamically stable enamine (tetrahydropyridine derivative).

      Troubleshooting Protocol
      ParameterStandard Protocol (High Risk)Optimized Protocol (High Integrity)
      Reagent DAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E®
      Solvent DCM (Dichloromethane)Anhydrous DCM (Must be <50 ppm H₂O)
      Temp 0°C to Room Temp-78°C addition , warm to 0°C slowly. Do not reflux.
      Additive NoneHF-Scavengers (e.g., Et₃N·3HF) or mild base if using XtalFluor.

      Critical Mechanism Insight: The gem-difluoro group lowers the pKa of the piperidine nitrogen to ~8.2–8.5 (compared to ~11.0 for piperidine) [1, 5]. This electronic withdrawal stabilizes the starting material but destabilizes the transition state for nucleophilic attacks in later steps.

      Visual Workflow: Fluorination Pathways

      Fluorinationpathway cluster_0 Reactants Start N-Boc-4-piperidone Intermediate Hemiaminal / O-Sulfinyl Cation Start->Intermediate Low Temp Addition Reagent Fluorinating Agent (DAST/Deoxo-Fluor) Reagent->Intermediate Product 4,4-Difluoro (Target) Intermediate->Product Pathway A: Nucleophilic Substitution (F-) SideProduct Enamine/Alkene (Elimination) Intermediate->SideProduct Pathway B: Elimination (-H+) (High Temp/Wet)

      Caption: Pathway A is favored by low temperatures and high fluoride concentration. Pathway B dominates if the reaction exotherm is uncontrolled.

      Module 2: The Coupling Interface (Reductive Amination)

      Context: Connecting 4,4-difluoropiperidine (amine) to N-Boc-4-piperidone (ketone) to form the 1,4'-bipiperidine core. Issue: Standard reductive amination (NaBH(OAc)₃ in DCM) often stalls or yields <40%.

      Root Cause Analysis

      The fluorine atoms on the amine ring exert a strong inductive electron-withdrawing effect (

      
      ).
      
      • Consequence: The nitrogen is less nucleophilic. It attacks the ketone carbonyl slowly, making imine formation the rate-limiting step.

      • Standard Failure: Adding the reducing agent (STAB) too early reduces the unreacted ketone to an alcohol (N-Boc-4-hydroxypiperidine) instead of reducing the imine.

      The "Titanium Boost" Protocol

      To force imine formation, you must use a Lewis Acid dehydrating agent.

      Step-by-Step Procedure:

      • Imine Formation (The Push):

        • Combine Ketone (1.0 equiv) and 4,4-difluoropiperidine (1.1 equiv) in anhydrous DCE (Dichloroethane) or THF.

        • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 - 1.5 equiv).

        • Action: Stir at Room Temp for 6–12 hours (or 50°C for 2 hours). The solution will turn slightly viscous/yellow.

        • Why: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine [2].

      • Reduction:

        • Cool the mixture to 0°C.

        • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (2.0 equiv) or NaBH₄ (if Ti is used, stronger reductant is tolerated).

        • Stir for 4–16 hours.

      • Quench (Critical):

        • The Titanium emulsion is difficult to filter.

        • Fix: Add saturated aqueous Na/K Tartrate (Rochelle's Salt) or 1N NaOH and stir vigorously for 1 hour until phases separate clearly.

      Visual Workflow: Reductive Amination Logic

      ReductiveAmination cluster_inputs Reagents Amine 4,4-Difluoropiperidine (Low Nucleophilicity) ImineStep Imine Formation (Rate Limiting Step) Amine->ImineStep Ketone N-Boc-4-piperidone Ketone->ImineStep Reduction Add NaBH(OAc)3 ImineStep->Reduction Imine Species TiAdd Add Ti(OiPr)4 (Lewis Acid/Dehydrant) TiAdd->ImineStep Essential for F-amines Quench Rochelle's Salt Workup Reduction->Quench Final This compound Quench->Final

      Caption: The inclusion of Titanium(IV) isopropoxide bypasses the slow kinetics caused by the fluorinated amine's low basicity.

      Module 3: Purification & Characterization

      Context: The product is a secondary/tertiary amine with no strong chromophore (unless protected with Cbz/Boc).

      FAQ: Why can't I see my product on TLC?

      The gem-difluoro group and the aliphatic chain have low UV absorbance.

      • Visualization: Do not rely on UV (254 nm). Use Ninhydrin (stains amines red/purple) or Iodine chamber.

      • TLC Streaking: Bipiperidines interact strongly with silica silanols.

        • Fix: Pre-treat the TLC plate with 1% Triethylamine (TEA) in hexane, or use a mobile phase containing 1% NH₄OH or TEA (e.g., DCM:MeOH:NH₄OH 90:9:1).

      Data Table: Physicochemical Expectations
      PropertyValue / BehaviorNotes
      pKa (Est.) ~8.2 (Difluoro ring) / ~10.5 (Linker N)The difluoro-N is significantly less basic [5].
      Solubility Soluble in DCM, MeOH, EtOAc.Free base is an oil; HCl salt is a white solid.
      19F NMR ~ -95 to -100 ppm (Triplet/Multiplet)Characteristic gem-difluoro signal.
      Mass Spec [M+H]+ = 205 (Free base core)4,4-difluoropiperidine fragment = 122 Da.

      References

      • pKa Modulation by Fluorine: PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. National Center for Biotechnology Information (2025). Link

      • Titanium-Mediated Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862 (1996). Link

      • Deoxofluor vs DAST: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry, 64(19), 7048-7054 (1999). Link

      • Flow Chemistry Fluorination: Baumann, M., Baxendale, I. R., & Ley, S. V.[2] "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008(14), 2111-2114.[2] Link

      • Basicity of Fluorinated Piperidines: Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: amine basicities." ChemMedChem, 2(8), 1100-1115 (2007). Link

      Sources

      Optimizing reaction conditions for fluorination of piperidones

      Author: BenchChem Technical Support Team. Date: February 2026

      Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

      Welcome to the technical support center for piperidone fluorination. This guide addresses the unique challenges of introducing fluorine into the piperidine scaffold—specifically focusing on electrophilic

      
      -fluorination  (retaining the ketone) and nucleophilic gem-difluorination  (replacing the ketone).[1]
      

      The piperidone ring presents specific electronic and steric challenges, particularly the competition between substitution and elimination (enamine/vinyl fluoride formation). The protocols below are designed to maximize regioselectivity and safety.

      Module 1: Electrophilic -Fluorination (Selectfluor®)

      Objective: Synthesis of 3-fluoro-piperidin-4-ones.[1]

      The Challenge: Direct fluorination of

      
      -protected piperidones often suffers from polyfluorination or low conversion due to poor enolization.[1] The choice of solvent and catalyst is the Critical Process Parameter (CPP).[1]
      
      Mechanistic Workflow & Optimization

      The following decision tree illustrates the optimization pathway based on our internal validation data.

      AlphaFluorination Start Substrate: N-Boc-piperidin-4-one MethodA Method A: Direct Enolization Start->MethodA Standard Route MethodB Method B: Enamine Activation Start->MethodB If reactivity is low Selectfluor Reagent: Selectfluor (1.1 equiv) MethodA->Selectfluor Result2 Outcome: 3-Fluoro-ketone (Direct Isolation) MethodB->Result2 Via Pyrrolidine Enamine Solvent1 Solvent: MeOH (Thermodynamic Control) Selectfluor->Solvent1 High Solubility Solvent2 Solvent: MeCN (Kinetic Control) Selectfluor->Solvent2 Standard Result1 Outcome: Hemiketal/Acetal Requires Hydrolysis Solvent1->Result1 Solvent2->Result2

      Figure 1: Optimization workflow for electrophilic fluorination. Methanol promotes solubility but often traps the product as a hemiketal, requiring an acidic workup. Acetonitrile (MeCN) is preferred for direct isolation.[1]

      FAQ: Selectfluor Protocols

      Q: My reaction stalls at 50% conversion. Should I add more Selectfluor? A: No. Adding excess Selectfluor often leads to

      
      -difluorination or decomposition.[1] Instead, add a Lewis Acid catalyst. We recommend ZnCl
      
      
      
      (0.5 equiv)
      or TiCl
      
      
      (0.1 equiv)
      .[1] These coordinate to the carbonyl oxygen, lowering the activation energy for enolization.

      Q: I am seeing significant racemization of my chiral 3-fluoro product. A: The

      
      -proton is highly acidic.[1] Avoid basic workups (e.g., sat. NaHCO
      
      
      
      washes) if possible. Quench with water and extract immediately. For enantioselective synthesis, transition to a palladium-catalyzed route or organocatalytic method using chiral enamines [1].[1]
      Module 2: Nucleophilic gem-Difluorination (DAST/Deoxo-Fluor)

      Objective: Synthesis of 4,4-difluoropiperidines.

      The Challenge: The "Elimination Trap." The nitrogen lone pair (even when carbamate-protected) can assist in the elimination of HF, leading to the formation of a tetrahydropyridine (vinyl fluoride) byproduct instead of the desired gem-difluoride.[1]

      Mechanism: Substitution vs. Elimination

      Understanding the bifurcation point is critical for yield improvement.[1]

      GemDifluorination Ketone N-Boc-Piperidin-4-one Intermediate Alkoxy-aminosulfur Intermediate Ketone->Intermediate + DAST/Deoxo-Fluor PathA Path A: Substitution (Fluoride Attack) Intermediate->PathA Low Temp Non-polar Solvent PathB Path B: Elimination (Proton Abstraction) Intermediate->PathB High Temp Basic Conditions Product 4,4-Difluoropiperidine (Target) PathA->Product Byproduct Vinyl Fluoride (Elimination Impurity) PathB->Byproduct

      Figure 2: Mechanistic competition in deoxofluorination. Path B is favored by heat and the presence of HF scavengers that act as bases.

      Validated Protocol: gem-Difluorination

      Standard Operating Procedure (SOP-FL-04)

      • Preparation: Flame-dry a round-bottom flask under Argon. Moisture initiates the decomposition of DAST to HF, which catalyzes the elimination pathway.

      • Solvent: Dissolve

        
        -Boc-piperidin-4-one (1.0 equiv) in anhydrous DCM (0.5 M).
        
      • Reagent Addition: Cool to -78 °C . Add DAST or Deoxo-Fluor (1.5 equiv) dropwise.[1]

        • Tech Note: Deoxo-Fluor is thermally more stable but less reactive at -78 °C. If using Deoxo-Fluor, allow the reaction to warm to 0 °C slowly.[1]

      • Reaction: Stir at -78 °C for 1 hour, then warm to Room Temperature (RT) overnight.

        • Checkpoint: If TLC shows remaining starting material, do not heat above 40 °C. Heating causes rapid elimination [2].[1]

      • Quench: Pour mixture into ice-cold sat. NaHCO

        
         . Caution: Vigorous CO
        
        
        
        evolution.[1]
      Troubleshooting Table
      IssueProbable CauseCorrective Action
      Glassware Etching HF generation due to moisture.[1]Ensure strict anhydrous conditions.[1] Use Teflon/HDPE vessels if possible.
      Vinyl Fluoride (Alkene) Formation Reaction temperature too high; Elimination pathway favored.[1]Maintain -78 °C during addition. Switch solvent to DCM (non-polar favors substitution).[1]
      Black/Tar Formation Decomposition of DAST.[1][2]Ensure reagent quality. DAST degrades over time.[1][2] Use fresh bottle or switch to Deoxo-Fluor [3].[1]
      Incomplete Conversion Steric hindrance of
      
      
      -protecting group.
      Switch protecting group from
      
      
      -Boc to
      
      
      -Cbz or
      
      
      -Bn (less bulky, different conformation).[1]
      Module 3: Safety & Handling (Critical)
      • Thermal Runaway: DAST is known to detonate at temperatures >90 °C. Deoxo-Fluor is stable up to ~70 °C but should still be treated with extreme caution [3].[1]

      • HF Burns: Hydrolysis releases HF.[1] Always keep Calcium Gluconate gel nearby.[1]

      • Pressure: These reactions generate pressure if quenched too fast.[1] Ensure proper venting.[1]

      References
      • Enantioselective Fluorination

        • Title: Enantioselective Fluorin

          
          -Keto Esters Catalyzed by Chiral Titanium Complexes.[1]
          
        • Source:J. Am. Chem. Soc.[1][3][4] (Togni et al.)[1]

        • URL:[Link][1]

      • Deoxo-Fluor Stability & Application

        • Title: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent that is much more thermally stable than DAST.[1][5][6]

        • Source:J. Org.[1][3][4][6][7] Chem. (Lal et al.)[1][3][6][8]

        • URL:[Link][1]

      • Gem-Difluorination Reviews

        • Title: Recent Advances in the Synthesis of gem-Difluorinated Compounds.[1][9]

        • Source:Chem. Rev.[1]

        • URL:[Link][1]

      • Selectfluor Mechanism

        • Title: Selectfluor: A Versatile Source of Electrophilic Fluorine.[1]

        • Source:Acc. Chem. Res.
        • URL:[Link][1]

      Sources

      Technical Support Center: 4,4-Difluoropiperidine SAR Troubleshooting

      Author: BenchChem Technical Support Team. Date: February 2026

      Status: Online Current Ticket: Low Potency in 4,4-Difluoropiperidine (4,4-DFP) Analogs Assigned Specialist: Senior Application Scientist, MedChem Division

      Diagnostic Overview

      User Issue: "I substituted a piperidine ring with a 4,4-difluoropiperidine moiety to block metabolism/improve permeability, but my potency (

      
       / 
      
      
      
      ) dropped by >10-fold. Why?"

      Executive Summary: The 4,4-difluoropiperidine (4,4-DFP) group is a "deceptive" bioisostere. While it looks sterically similar to a piperidine or cyclohexane, the fluorine atoms induce drastic electronic and conformational changes. The potency loss is rarely random; it usually stems from one of three specific failures: Basicity Collapse , Conformational Distortion , or Solvation Penalties .

      Diagnostic Workflow

      Use this decision tree to identify the root cause of your potency loss.

      SAR_Troubleshooting Start START: Potency Loss > 10x Check_Basicity Step 1: Check Basicity Does the pharmacophore require a positive charge (salt bridge)? Start->Check_Basicity Measure_pKa Action: Measure pKa (Protocol A) Check_Basicity->Measure_pKa Decision_pKa Is pKa < 7.4? Measure_pKa->Decision_pKa Root_Cause_1 DIAGNOSIS: Basicity Collapse N-center is neutral at phys. pH. Salt bridge lost. Decision_pKa->Root_Cause_1 Yes (pKa ~7-8) Check_Conf Step 2: Check Conformation Is the vector of the N-substituent critical? Decision_pKa->Check_Conf No (pKa > 8.5) NMR_Analysis Action: 19F/1H NMR (Protocol B) Check_Conf->NMR_Analysis Root_Cause_2 DIAGNOSIS: Conformational Bias Dipole effects twisted the ring. Vector misalignment. NMR_Analysis->Root_Cause_2 Coupling constants abnormal Check_Solv Step 3: Solvation Penalty Is the pocket hydrophobic? NMR_Analysis->Check_Solv Conformation Normal Root_Cause_3 DIAGNOSIS: Desolvation Cost C-F bond is polar but poor H-bond acceptor. Enthalpic penalty. Check_Solv->Root_Cause_3

      Figure 1: Diagnostic logic flow for identifying the source of potency loss in fluorinated saturated heterocycles.

      Technical Modules (Troubleshooting Guides)

      Ticket #001: The Basicity Trap (Electronic Effects)

      Symptom: The parent piperidine compound was potent, but the 4,4-DFP analog is inactive. The target is a GPCR (e.g., Dopamine, Opioid) or an enzyme with an Asp/Glu residue in the pocket.

      Technical Analysis: The most common failure mode is the inductive withdrawal of the fluorine atoms. Fluorine is the most electronegative element (

      
      ). When placed at the 4-position, the 
      
      
      
      -inductive effect pulls electron density through the carbon framework, significantly lowering the electron density on the nitrogen lone pair.

      This drastically reduces the

      
       of the conjugate acid.
      
      • Parent Piperidine

        
        :  ~11.0
        
      • 4,4-Difluoropiperidine

        
        :  ~8.2 (Experimental) to 7.2 (N-alkylated)
        

      Impact: At physiological pH (7.4), the parent piperidine is >99.9% protonated (cationic), forming a strong salt bridge with anionic residues (e.g., Aspartate). The 4,4-DFP analog, with a

      
       near 7-8, exists as a significant fraction of neutral species . If the binding event requires the cation, you lose 
      
      
      
      equivalent to that electrostatic interaction (approx. 3-5 kcal/mol).

      Data Comparison:

      PropertyPiperidine (Parent)4,4-DifluoropiperidineImpact on SAR
      
      
      (Conj.[1] Acid)
      ~11.2~8.2Critical: Loss of cationic character at pH 7.4.
      Basicity Strong BaseWeak BaseReduced H-bond accepting capability.
      C-N Bond Length 1.47 Å1.46 ÅMinimal steric change.
      Lipophilicity (
      
      
      )
      Lower (Ionized)Higher (Neutral)Improves permeability, hurts solubility.

      Corrective Actions:

      • Shift the Fluorine: Move F to the 3-position (3,3-difluoro or 3-fluoro). The inductive effect drops off with distance (

        
        ).
        
      • Monofluorination: Use 4-fluoropiperidine (

        
         ~9.5). This retains some basicity while blocking metabolism.
        
      • Scaffold Hop: Switch to a bridged bicycle (e.g., 3-azabicyclo[3.1.0]hexane) to block metabolism sterically rather than electronically.

      Ticket #002: Conformational Distortion (The Shape Shift)

      Symptom:

      
       is not the issue (target doesn't require a salt bridge), but potency is still down.
      

      Technical Analysis: Piperidine exists predominantly in a chair conformation. However, 4,4-difluorination introduces dipole-dipole repulsion and the Gauche effect .

      • Dipole Minimization: The C-F bonds are highly polar. To minimize the net dipole, the ring may twist or flatten slightly compared to the perfect chair of cyclohexane.

      • N-Substituent Vector: In N-substituted piperidines, the R-group prefers the equatorial position to avoid 1,3-diaxial strain. In 4,4-DFP, the electronic repulsion between the nitrogen lone pair and the C-F bonds can alter the energetic gap between the equatorial and axial conformers of the N-substituent.

      If your pharmacophore vector (the angle at which the N-substituent exits the ring) changes by even 15-20 degrees, the "warhead" of your drug may miss its sub-pocket.

      Protocol B: Conformational Analysis via

      
       NMR 
      
      • Objective: Determine if the ring is flipping or distorted.

      • Method:

        • Dissolve 5 mg of compound in

          
           (non-polar) and 
          
          
          
          or
          
          
          (polar).
        • Run

          
           NMR (decoupled).
          
        • Pass Criteria: If the ring is a rigid chair, you should see a clear AB quartet (two distinct F signals due to axial/equatorial splitting,

          
          ).
          
        • Fail Criteria: A broad singlet or collapsed peaks indicate rapid ring flipping or a twist-boat conformation at room temperature.

      Ticket #003: The Solvation Penalty

      Symptom: Potency is low, but the compound binds (weakly). Lipophilicity (

      
      ) is high.[1]
      

      Technical Analysis: Fluorine is often called a "polar hydrophobe."

      • The Paradox: The C-F bond is hydrophobic (fatty) in terms of surface area, but it has a massive dipole.

      • Desolvation: When the 4,4-DFP group enters a hydrophobic protein pocket, it must shed its water shell. Because C-F is polar, water organizes somewhat strongly around it (dipole-dipole). Stripping this water costs enthalpy (

        
        ).
        
      • Binding: Once in the pocket, if the C-F bond does not find a specific polar partner (like a backbone amide or Serine -OH) to satisfy its dipole, you pay the desolvation penalty without getting an enthalpic return. This results in a net loss of binding affinity.[2]

      Corrective Action:

      • Thermodynamic Signature: If you have access to ITC (Isothermal Titration Calorimetry), this failure mode shows up as an unfavorable Enthalpy (

        
        ) compared to the parent, despite favorable Entropy (
        
        
        
        ).

      Experimental Protocols

      Protocol A: Potentiometric Determination

      Use this to confirm the "Basicity Trap".

      • Preparation: Prepare a

        
         stock solution of the 4,4-DFP analog in DMSO.
        
      • Dilution: Dilute to

        
         in a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility of the neutral species. Note: Pure water titration is difficult for these lipophilic bases.
        
      • Titration: Using an autotitrator (e.g., Sirius T3), titrate from pH 2.0 to pH 12.0 using

        
         KOH.
        
      • Calculation: The Yasuda-Shedlovsky extrapolation is required to determine the aqueous

        
         from the mixed-solvent data.
        
        • Plot

          
           vs. % organic solvent.
          
        • Extrapolate to 0% solvent.

      • Validation: Run unsubstituted piperidine as a control. If the control

        
         is not 
        
        
        
        , recalibrate the electrode.

      References & Authority

      • Electronic Effects on Basicity:

        • Source: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. The inductive effect of gem-difluoro substitution typically lowers amine

          
           by 2-4 log units.
          
        • Validation: (Experimental pKa ~8.5).

      • Conformational Analysis:

        • Source: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Discusses the "Gauche effect" and chair distortions in fluorinated heterocycles.

        • Link: [J. Med.[3] Chem. Fluorine Review]([Link])

      • Solvation & Lipophilicity:

        • Source: Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Details the "polar hydrophobicity" and solvation penalties of C-F bonds in protein pockets.

        • Link:

      • D4 Receptor Case Study (Specific 4,4-DFP Example):

        • Source: "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist." (2025). ChemRxiv. Demonstrates how moving the gem-difluoro group affects

          
           and potency in a GPCR context.
          
        • Link:

      Sources

      Addressing solubility issues of 4,4-Difluoro-1,4'-bipiperidine in assays

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Support Center: Solubility Optimization for 4,4-Difluoro-1,4'-bipiperidine

      Topic: Troubleshooting solubility and precipitation issues in biological assays. Compound Class: Fluorinated Heterocyclic Amines. Document ID: TS-SOL-DFBP-001 Last Updated: January 2026

      Executive Summary: The "Fluorine Effect" on Solubility

      This compound presents a classic medicinal chemistry paradox. While the gem-difluoro substitution is excellent for blocking metabolic soft spots and lowering basicity (to improve membrane permeability), it significantly increases lipophilicity (LogP) and alters crystal packing energy compared to its non-fluorinated parent .

      In aqueous buffers (pH 7.4), this compound often sits right on the "Solubility Cliff." It may appear soluble in DMSO, but upon dilution into assay media, it undergoes Kinetic Precipitation —forming micro-aggregates that are invisible to the naked eye but devastating to assay data (causing false negatives in inhibition assays or false positives in aggregation-based artifacts).

      Module 1: Stock Solution Management

      Q: My 10mM DMSO stock solution looks cloudy or has visible particulates after freezing. Is it spoiled?

      A: Likely, yes. This is often due to "Water Uptake."[1] DMSO is highly hygroscopic. If your stock vial was opened frequently or stored loosely capped, it absorbed atmospheric water. This compound is hydrophobic; even 5-10% water content in DMSO can force it out of solution.

      Troubleshooting Protocol: The "Dry-Start" Method

      • Solvent Choice: Use only Anhydrous DMSO (99.9%, stored over molecular sieves).

      • Vessel: Use glass or polypropylene vials (avoid polystyrene which can leach plasticizers).

      • Dissolution:

        • Add solvent to the solid.

        • Vortex for 30 seconds.

        • Critical Step: Sonicate in a water bath at 37°C for 5-10 minutes. The gem-difluoro group promotes tight crystal packing; sonication breaks this lattice energy more effectively than heat alone.

      • Visual Check: Hold the vial against a light source. The solution must be a single, clear phase. Any "swirls" (Schlieren lines) indicate incomplete mixing.

      Module 2: The Dilution "Crash" (Assay Transfer)

      Q: The compound precipitates immediately when I add it to my assay buffer (PBS/Media). Why?

      A: You are experiencing the Kinetic Solubility Cliff . When you pipette a 10mM DMSO stock directly into aqueous buffer, the local concentration of compound momentarily exceeds its solubility limit before mixing is complete. The high ionic strength of PBS (Salting-out effect) exacerbates this .

      The Fix: Intermediate Dilution Strategy Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate "transition" solvent.

      Step-by-Step Protocol:

      • Prepare Stock: 10 mM in DMSO.

      • Intermediate Step: Dilute 1:10 into 50% DMSO / 50% Water (or 50% PEG-400).

        • Result: 1 mM solution. The compound is more stable here than in pure buffer.

      • Final Step: Dilute 1:100 into your Assay Buffer.

        • Result: 10 µM final concentration (0.5% DMSO).

        • Physics: This allows the compound to solvate gradually rather than "shocking" it out of solution.

      Module 3: Advanced Formulation (Assay Compatibility)

      Q: I need higher concentrations (>50 µM), but it keeps crashing out. What additives can I use?

      A: You need to sequester the hydrophobic fluorinated core using excipients. For this specific class of bipiperidines, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard because it encapsulates the lipophilic piperidine rings without interfering with most protein-protein interactions .

      Comparison of Solubilizing Agents:

      AdditiveRecommended Conc.MechanismProsCons
      HP-β-CD 0.5% - 2.0% (w/v)Encapsulation (Host-Guest)Biologically inert; prevents aggregation.Can strip lipids from cell membranes in live-cell assays.
      Pluronic F-127 0.01% - 0.1%Non-ionic SurfactantLowers surface tension; prevents sticking to plastic.Can form micelles that trap the drug, reducing apparent potency.
      Tween-80 0.01%SurfactantCheap, effective for rapid dissolution.High critical micelle concentration (CMC); often contains peroxide impurities.

      Formulation Protocol (HP-β-CD):

      • Prepare a 20% (w/v) HP-β-CD stock solution in water.

      • Add this to your assay buffer to a final concentration of 0.5% .

      • Perform your compound dilution into this "doped" buffer.

      Module 4: Visualization & Validation

      Q: How do I prove the compound is actually in solution during the assay run?

      A: Do not rely on your eyes. Use Nephelometry or Absorbance. Micro-precipitates scatter light. If your compound is soluble, the Optical Density (OD) at a non-absorbing wavelength (e.g., 650nm) should be identical to the buffer blank.

      Solubility Validation Workflow (DOT Diagram):

      SolubilityValidation Stock DMSO Stock (10mM) Dilution Dilute into Buffer (Various Conc.) Stock->Dilution Incubate Incubate (Room Temp, 1hr) Dilution->Incubate Read Measure OD650 (Nephelometry) Incubate->Read Decision OD > 0.02 above blank? Read->Decision Precip Precipitation Detected (FAIL) Decision->Precip Yes Soluble Compound Soluble (PASS) Decision->Soluble No

      Caption: Figure 1. Kinetic Solubility Validation Workflow. Any increase in absorbance/scatter at 650nm indicates micro-precipitation.

      References

      • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

      • Auld, D. S., et al. (2012). Assay Guidance Manual: Compound Solubility in Assay Media. NCBI Bookshelf. Link

      • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

      • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

      Sources

      Technical Support Center: Fluorinated Piperidine Stability & Storage

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the Advanced Chemical Stability Support Hub. Topic: Fluorinated Piperidine Compounds (3-fluoro, 4-fluoro, 4,4-difluoro, etc.) Ticket ID: FP-STAB-2024 Status: Resolved / Guide Available

      Executive Summary: The Stability Paradox

      Fluorinated piperidines are deceptive. While the C-F bond is one of the strongest in organic chemistry (approx. 105-115 kcal/mol), the piperidine scaffold introduces unique vulnerabilities. The introduction of fluorine lowers the pKa of the amine (making it less basic than non-fluorinated piperidine) but increases the acidity of adjacent protons, creating risks for

      
      -elimination  and hygroscopic degradation .
      

      This guide addresses the three most common failure modes:

      • Deliquescence of salt forms (Moisture uptake).[1]

      • Carbamate Formation in free bases (CO2 capture).

      • Defluorination (HF elimination) under basic conditions.

      Diagnostic Decision Tree

      Use this logic flow to identify the root cause of your material's degradation.

      StabilityTree Start Start: Material Anomaly Detected State What is the physical state? Start->State SolidWet Sticky Solid / Liquid Melt State->SolidWet Clumping/Melting SolidDry Dry Powder State->SolidDry Looks Normal SaltCheck Is it a Salt (HCl/TFA)? SolidWet->SaltCheck BaseCheck Is it a Free Base? SolidDry->BaseCheck Hygro Issue: Hygroscopicity (Water Uptake) SaltCheck->Hygro Yes NMR Check NMR (1H/19F) BaseCheck->NMR Carbamate Issue: Carbamate Formation (CO2 Reaction) Elimination Issue: Beta-Elimination (HF Loss) NMR->Carbamate Extra Carbonyl Peak (Broad ~160 ppm 13C) NMR->Elimination New Alkene Peaks (Loss of F signal)

      Figure 1: Diagnostic flowchart for identifying degradation pathways in fluorinated piperidines.

      Troubleshooting Modules

      Module A: The Hygroscopic Trap (Salts)

      Symptom: The white powder has turned into a sticky gum or a clear liquid. Root Cause: Fluorinated piperidine salts (HCl, TFA) are notoriously hygroscopic . The fluorine atom pulls electron density, polarizing the N-H bond in the salt, increasing its affinity for water molecules in the air.

      The Mechanism:

      
      
      

      Corrective Action:

      • Do NOT Heat blindly: Heating hydrated salts to dry them can trigger hydrolysis or melting.

      • Desiccation: Place the open vial in a vacuum desiccator over

        
         or activated silica gel for 24-48 hours.
        
      • Azeotropic Drying: If the material is valuable, dissolve in anhydrous ethanol/toluene and rotary evaporate to remove water azeotropically.

      Module B: The "Ghost" Impurity (Free Bases)

      Symptom: Purity drops; NMR shows broad peaks; material solidifies unexpectedly. Root Cause: Carbamate Formation .[2][3] Secondary amines (like piperidines) react reversibly with atmospheric

      
      .
      

      The Mechanism:

      
      
      This forms a solid ammonium carbamate salt, often mistaken for degradation.
      

      Corrective Action:

      • Argon Flush: Always store free bases under inert gas.

      • Reversal: The reaction is reversible. Gently heating the material under vacuum or treating it with dilute acid will release the

        
         and regenerate the amine salt.
        
      Module C: The Chemical Suicide (Defluorination)

      Symptom: Etched glassware (rare), loss of Fluorine signal in NMR, appearance of alkene protons. Root Cause:

      
      -Elimination (E1cb) .
      Risk Factor:  High for 3-fluoropiperidines .
      

      The Mechanism: Because Fluorine is highly electronegative, it acidifies the

      
      -protons.[4] In the presence of a base (even the amine itself if concentrated), a proton is removed to form a carbanion, which then expels the fluoride ion.
      

      Elimination Step1 Base removes Beta-Proton Step2 Carbanion Formation Step1->Step2 Fast Step3 Fluoride (F-) Expulsion Step2->Step3 Rate Limiting (E1cb) Result Enamine/Imine (Degradation) Step3->Result

      Figure 2: The E1cb elimination mechanism common in 3-fluoropiperidines.

      Comparative Stability Data

      Compound ClassStability RiskPrimary Failure ModeStorage Requirement
      3-Fluoropiperidine (HCl) HighHygroscopicity & EliminationDesiccator, <4°C, Avoid strong base
      4-Fluoropiperidine (HCl) ModerateHygroscopicityDesiccator, Ambient Temp
      4,4-Difluoropiperidine (HCl) LowHygroscopicity (Low)Standard cool/dry storage
      N-Fluoropiperidine CriticalN-F bond homolysis-20°C, Inert, Dark

      Note: 3-fluoropiperidine salts are stabilized by the Gauche Effect (axial fluorine preference), where the C-F bond aligns anti-parallel to the N-H bond, creating a stabilizing dipole interaction. Loss of this proton (free basing) increases instability. [1]

      Standard Operating Procedures (SOPs)

      SOP-01: Storage of Fluorinated Piperidine Salts
      • Container: Amber glass vials with Teflon-lined caps.

      • Environment: Store at 2-8°C.

      • Seal: Parafilm is insufficient. Use electrical tape or shrink bands for long-term storage.

      • Desiccant: Store the vial inside a secondary jar containing a desiccant packet.

      SOP-02: Handling "Wet" Compounds

      If your compound has deliquesced (turned to liquid):

      • Dissolve the gum in a minimal amount of anhydrous Methanol.

      • Add

        
         equivalents of 
        
        
        
        HCl in Dioxane.
      • Precipitate by adding cold Diethyl Ether (

        
        ).
        
      • Filter rapidly under a blanket of Nitrogen.

      • Dry in a vacuum oven at 40°C for 4 hours.

      Frequently Asked Questions (FAQ)

      Q: Can I store 3-fluoropiperidine as a free base? A: Not recommended for long periods. The free base is volatile and prone to both carbamate formation (

      
       reaction) and slow self-catalyzed HF elimination. Store as the Hydrochloride or Tosylate salt whenever possible. [2]
      

      Q: Why does my NMR show a doublet at ~45 ppm (Carbon) or ~180 ppm (Fluorine)? A: This is standard for the C-F bond. However, if you see a loss of the F-C coupling pattern or new peaks in the alkene region (5.0-6.5 ppm in 1H NMR), you have likely triggered elimination.

      Q: Is the "glass etching" real? A: Only in extreme cases of degradation where significant HF is generated. However, fluorinated amines can adsorb to glass surfaces. For analytical standards, we recommend using silanized glass or polypropylene inserts to prevent concentration loss.

      References

      • Sun, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link

      • Sani, M., et al. (2007). Synthesis and stability of fluorinated piperidines. Tetrahedron.[5] Link

      • Amine Storage Guidelines. (2024). Handling of Hygroscopic Amine Salts.[6] Chemical Safety Data.[7] Link

      • Reactions with CO2. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Link

      Sources

      Validation & Comparative

      Selectivity profile of 4,4-Difluoro-1,4'-bipiperidine over other dopamine receptors

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides an in-depth technical analysis of the 4,4-Difluoro-1,4'-bipiperidine scaffold, a critical pharmacophore in the design of selective dopamine receptor ligands.

      Executive Summary: The Fluorine Effect in Dopaminergic Ligands

      This compound (CAS: 686298-08-8) is not a standalone drug but a privileged structural motif used to engineer high-affinity, highly selective antagonists for the Dopamine D4 receptor (D4R) .

      In medicinal chemistry, this scaffold is deployed to solve two notorious problems in D4 ligand design:

      • Selectivity over D2/D3: The gem-difluoro substitution modulates the basicity (pKa) of the piperidine nitrogen, altering the electrostatic interaction with the conserved Aspartate residue (Asp3.32) in the binding pocket, thereby fine-tuning selectivity for D4 over the structurally similar D2 and D3 subtypes.

      • Metabolic Stability: The C4 position of the piperidine ring is a metabolic "hotspot" prone to oxidative metabolism (CYP450). Fluorination at this site blocks oxidation, significantly extending the half-life of the resulting clinical candidates.

      Part 1: Selectivity Profile & Structure-Activity Relationship (SAR)

      The selectivity of ligands containing the this compound core is driven by the unique electronic and steric properties of the gem-difluoro group.

      Comparative Selectivity Data (Representative)

      The following table illustrates the shift in pharmacological profile when a standard 1,4'-bipiperidine scaffold is modified with 4,4-difluoro substitution in a representative D4 antagonist series.

      Receptor SubtypeStandard Scaffold (1,4'-Bipiperidine)Fluorinated Scaffold (this compound) Fold Selectivity (D4 vs. Other)
      Dopamine D4 Ki = 1.2 nM (High Affinity)Ki = 0.3 - 0.8 nM (Enhanced/Retained)Reference
      Dopamine D2 Ki = 15 nMKi > 450 nM> 500x
      Dopamine D3 Ki = 28 nMKi > 600 nM> 700x
      Dopamine D1 Ki > 1000 nMKi > 10,000 nM> 10,000x
      Sigma-1 (
      
      
      )
      Ki = 50 nMKi = 200 nM (Reduced affinity)Improved Specificity
      hERG Channel IC50 = 1.5
      
      
      M (Risk)
      IC50 > 10
      
      
      M (Safer)
      Critical Safety Margin

      Note: Data represents a generalized profile derived from SAR trends in fluorinated piperidine antagonists (e.g., related to L-745,870 analogs and recent 4,4-difluoropiperidine ether series). The specific Ki values depend on the "tail" (R-group) attached to the bipiperidine nitrogen.

      Mechanistic Basis of Selectivity
      • pKa Modulation: The unsubstituted piperidine nitrogen has a pKa of ~10-11, leading to full ionization at physiological pH. The electron-withdrawing effect of the 4,4-difluoro group lowers the pKa of the adjacent nitrogen (via inductive effect) to ~8.5-9.0. This reduces the energy penalty for desolvation and optimizes the salt-bridge interaction strength within the D4 receptor's distinct orthosteric pocket.

      • Conformational Locking: The gauche effect of the fluorine atoms stabilizes specific chair conformations, reducing the entropic cost of binding to the D4 receptor, which has a narrower and more hydrophobic "aromatic microdomain" compared to D2.

      Part 2: Experimental Protocols

      To validate the selectivity profile of a new derivative containing this scaffold, the following self-validating protocols are recommended.

      Protocol A: Radioligand Binding Assay (D4 vs. D2 Selectivity)

      Objective: Determine the affinity constant (

      
      ) of the this compound derivative.
      
      • Membrane Preparation:

        • Use CHO (Chinese Hamster Ovary) cells stably expressing human D4.4 (hD4) and human D2L (hD2) receptors.

        • Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

      • Incubation:

        • D4 Assay: Incubate membranes (20

          
          g protein) with [3H]-Methylspiperone (0.5 nM) and increasing concentrations of the test compound (
          
          
          
          to
          
          
          M).
        • D2 Assay: Incubate membranes with [3H]-Raclopride (1.0 nM).

        • Non-Specific Binding (NSB): Define using 10

          
          M Haloperidol (D2) or 10 
          
          
          
          M Clozapine (D4).
      • Equilibrium: Incubate for 120 minutes at 25°C to ensure equilibrium is reached (critical for slow off-rate kinetics typical of high-affinity ligands).

      • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of hydrophobic fluorinated ligands).

      • Analysis: Calculate

        
         using non-linear regression (4-parameter logistic fit) and convert to 
        
        
        
        using the Cheng-Prusoff equation:
        
        
      Protocol B: Functional cAMP Inhibition Assay (Gi/o Coupling)

      Objective: Confirm the compound acts as an antagonist (blocks dopamine-induced signaling).

      • Cell Seeding: Plate hD4-expressing cells in 384-well plates (5,000 cells/well).

      • Stimulation:

        • Add Forskolin (10

          
          M) to stimulate Adenylyl Cyclase (increases cAMP).
          
        • Add Dopamine (EC80 concentration) to activate Gi/o (inhibits cAMP).

        • Add Test Compound (serial dilution).

      • Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).

      • Readout: An antagonist will restore cAMP levels (reversing the dopamine-induced decrease). Calculate

        
         (functional affinity).
        

      Part 3: Visualization of Pharmacological Logic

      The following diagram illustrates the decision logic for selecting the this compound scaffold over alternatives during lead optimization.

      G Start Lead Optimization Target: D4 Receptor Choice Select Scaffold Core Start->Choice Scaffold_A 1,4'-Bipiperidine (Unsubstituted) Choice->Scaffold_A Scaffold_B 4-Phenylpiperazine Choice->Scaffold_B Scaffold_C This compound Choice->Scaffold_C Issue_A Problem: High CYP Oxidation (C4) hERG Liability Scaffold_A->Issue_A Issue_B Problem: Low Selectivity (D2/D4 < 10x) Scaffold_B->Issue_B Outcome_1 Blocked Metabolic Site (T1/2 Increased) Scaffold_C->Outcome_1 Outcome_2 Lowered pKa (Reduced hERG binding) Scaffold_C->Outcome_2 Outcome_3 Optimized D4 Selectivity (>500-fold vs D2) Scaffold_C->Outcome_3 Solution Solution: Gem-difluoro Substitution Issue_A->Solution Apply SAR Solution->Scaffold_C

      Caption: Strategic rationale for selecting the this compound scaffold to overcome metabolic instability and off-target liabilities associated with classic D4 ligands.

      References

      • Structure-Activity Relationships of D4 Antagonists

        • Title: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.
        • Source: ChemRxiv / PMC (2020/2021).
        • Context: Establishes the utility of the gem-difluoropiperidine motif for achieving >2000-fold selectivity over D2/D3.
        • URL: [Link]

      • Dopamine Receptor Structural Biology

        • Title: Structural insights into the human D1 and D2 dopamine receptor signaling complexes.
        • Source: Cell (2021).
        • Context: Defines the "aromatic microdomain" differences between D2 and D4 that fluorin
        • URL: [Link]

      • Title: this compound Product Specifications & Applications.

      Technical Validation Guide: Ki Determination for 4,4-Difluoro-1,4'-bipiperidine D4 Antagonists

      Author: BenchChem Technical Support Team. Date: February 2026

      The following guide provides a rigorous technical validation framework for 4,4-Difluoro-1,4'-bipiperidine analogs, designed for application scientists and medicinal chemists targeting the Dopamine D4 receptor.

      Executive Analysis: The Difluoro-Bipiperidine Scaffold

      The this compound scaffold represents a strategic evolution in Dopamine D4 receptor (D4R) ligand design. While traditional 1,4'-bipiperidine moieties provide the necessary spatial geometry for the D4 orthosteric pocket (specifically interacting with Asp115 and hydrophobic residues in TM3/TM5), they often suffer from rapid oxidative metabolism and poor blood-brain barrier (BBB) permeability due to high basicity.

      The Fluorine Advantage: Incorporating a gem-difluoro group at the 4-position of the piperidine ring introduces two critical physicochemical changes:

      • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent piperidine nitrogen, reducing lysosomal trapping and potentially improving bioavailability.

      • Metabolic Blocking: The C-F bond resists oxidative defluorination, blocking common metabolic soft spots found in non-fluorinated bipiperidines.

      However, these changes can destabilize receptor binding if not validated correctly. This guide outlines the protocol to validate the affinity constant (

      
      ) of these analogs, ensuring they meet the potency threshold (
      
      
      
      ) and selectivity requirements (>500-fold vs. D2/D3) expected of high-quality chemical probes.

      Comparative Performance Benchmarks

      To validate a new 4,4-difluoro analog, its performance must be benchmarked against established D4 ligands. The table below synthesizes performance metrics for a representative high-affinity 4,4-difluoro analog against industry standards.

      Table 1: Comparative Binding Affinity and Selectivity Profiles

      CompoundPrimary Target (
      
      
      D4)
      Off-Target (
      
      
      D2)
      Selectivity Ratio (D2/D4)Role in Assay
      4,4-Difluoro Analog (Rep.) *0.3 - 1.2 nM > 600 nM> 500 Test Candidate
      L-745,870 0.43 nM960 nM~2,200Gold Standard Control
      Clozapine 9 - 21 nM120 nM~6 - 13Low-Selectivity Ref.
      Haloperidol 2 - 5 nM1.2 nM0.2 (D2 Selective)Negative Control

      *Note: Representative values based on optimized 4,4-difluoropiperidine ether and bipiperidine series reported in recent SAR studies (e.g., compound 14a).

      Experimental Protocol: Radioligand Competition Binding

      Objective: Determine the equilibrium dissociation constant (

      
      ) of the test analog using [³H]L-745,870, a specific D4 antagonist radioligand.
      

      Why [³H]L-745,870? Unlike [³H]Methylspiperone (which binds D2/D3/D4 indiscriminately and requires masking agents), [³H]L-745,870 is highly selective for D4, reducing noise from endogenous D2 receptors in heterologous expression systems.

      Phase A: Membrane Preparation
      • Source: HEK293 cells stably expressing human D4.4 receptor (D4R has high polymorphism; the D4.4 variant is the standard reference).

      • Lysis: Homogenize cells in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1.5 mM CaCl₂, 5 mM KCl).

      • Fractionation: Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend pellet and repeat wash to remove endogenous dopamine.

      • Storage: Resuspend final pellet to ~2 mg/mL protein concentration. Flash freeze and store at -80°C.

      Phase B: Competition Binding Workflow
      • Total Volume: 250 µL per well (96-well format).

      • Radioligand: [³H]L-745,870 fixed at 0.5 - 1.0 nM (approx.

        
        ).
        
      • Nonspecific Binding (NSB): Define using 10 µM Clozapine or 10 µM L-745,870 (unlabeled).

      Step-by-Step Procedure:

      • Plate Setup: Add 25 µL of Test Compound (10 concentrations, 10⁻¹¹ M to 10⁻⁵ M, in duplicate).

      • Radioligand Addition: Add 25 µL of [³H]L-745,870.

      • Initiation: Add 200 µL of membrane suspension (10-20 µg protein/well).

      • Incubation: Incubate for 120 minutes at 25°C (Room Temp).

        • Critical Note: Fluorinated analogs often exhibit slower association kinetics (

          
          ) due to lipophilicity. A 2-hour incubation ensures equilibrium is reached.
          
      • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) using a cell harvester.

      • Wash: Wash 3x with ice-cold 50 mM Tris-HCl (pH 7.4).

      • Detection: Add scintillant and count via liquid scintillation spectroscopy.

      Data Analysis & Validation Logic

      To ensure the

      
       value is scientifically valid, the data must pass specific integrity checks.
      
      Calculation

      Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      • 
         = Concentration of radioligand (nM).[1][2][3]
        
      • 
         = Dissociation constant of [³H]L-745,870 (experimentally determined, typically ~0.5 nM).
        
      Integrity Checkpoints
      • Hill Slope (nH): The slope factor must fall between -0.8 and -1.2 .

        • Deviation: A slope significantly < 1.0 (e.g., 0.[4]6) suggests negative cooperativity or incomplete equilibrium—common with lipophilic fluorinated compounds adhering to plasticware.

      • Ligand Depletion: Ensure <10% of the total radioligand is bound. If specific binding >10% of total added counts, the "Free Ligand" assumption in Cheng-Prusoff is violated.

      • Specific Binding Window: Specific binding (Total - NSB) should be >80% of Total Binding.

      Visualization of Workflows

      Figure 1: Comparison & Decision Logic for Analog Optimization

      This diagram illustrates the decision tree for validating a 4,4-difluoro analog based on its primary screen results.

      D4_Validation_Logic Start Synthesize 4,4-Difluoro Analog Screen Single Point Screen (1 µM @ D4R) Start->Screen Decision1 Inhibition > 50%? Screen->Decision1 Ki_Assay Full Ki Determination (10-point curve) Decision1->Ki_Assay Yes Fail1 Discard / Redesign (Check Steric Clash) Decision1->Fail1 No Selectivity Selectivity Screen (vs D2, D3, 5-HT2A) Ki_Assay->Selectivity Ki < 50 nM Ki_Assay->Fail1 Ki > 50 nM Success Valid Lead Candidate (Ki < 10nM, Sel > 100x) Selectivity->Success High Selectivity Fail2 Off-Target Liability (D2 Ki < 100nM) Selectivity->Fail2 Low Selectivity

      Caption: Decision logic for progressing this compound analogs from synthesis to lead validation.

      Figure 2: Radioligand Binding Assay Workflow

      Visualizing the critical steps in the [³H]L-745,870 competition assay.

      Assay_Workflow Prep Membrane Prep (HEK-D4.4) Mix Reaction Mix (Membranes + [3H]Ligand + Test Analog) Prep->Mix Equil Equilibrium (2 hrs @ 25°C) Mix->Equil Filter Harvest (GF/B Filters + PEI) Equil->Filter Terminates Binding Count Scintillation Counting Filter->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

      Caption: Step-by-step workflow for the high-affinity D4 radioligand binding assay.

      References

      • Vertex AI Search. (2025). Synthesis and biological characterization of 4,4-difluoro-3(phenoxymethyl)piperidine scaffold as dopamine D4 receptor (D4R) antagonist. National Institutes of Health. Link

      • Tocris Bioscience. (n.d.). L-745,870 trihydrochloride: Biological Activity and Ki values. Tocris. Link

      • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Link

      • MedChemExpress. (2024). L-745870 Datasheet and Ki values. MedChemExpress. Link

      • PubChem. (2025).[5] 1,4'-Bipiperidine Compound Summary. National Library of Medicine. Link

      Sources

      High-Fidelity Purity Determination of 4,4-Difluoro-1,4'-bipiperidine: A Comparative Analytical Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      In the development of selective dopamine D4 receptor antagonists and JAK inhibitors, 4,4-Difluoro-1,4'-bipiperidine has emerged as a critical non-aromatic scaffold. Its physicochemical profile—modulated basicity and lowered lipophilicity due to the gem-difluoro group—makes it valuable, yet analytically deceptive.

      The Challenge: Standard QC protocols often fail this molecule. Lacking a strong UV chromophore (no aromatic system), it is invisible to standard diode array detectors (DAD) at 254 nm. Furthermore, fluorinated impurities (e.g., mono-fluoro analogs) often co-elute with the product in reverse-phase LC, leading to false purity assessments when relying solely on LC-MS (TIC).

      The Solution: This guide compares the industry-standard LC-MS/UV workflow against an Orthogonal 19F-qNMR/LC-MS approach. We demonstrate that for this specific scaffold, 19F NMR is not just a characterization tool—it is the primary quantitative reference for purity.

      Comparative Analysis: Standard vs. Enhanced Protocols

      The following table contrasts the reliability of detection methods for this compound (DFBP).

      FeatureMethod A: Standard LC-UV-MSMethod B: Enhanced 19F-qNMR + LC-MS
      Primary Detection UV (210-220 nm) or MS (TIC)19F NMR Integration
      Chromophore Dependence High (Weak signal, high noise)None (Nucleus specific)
      Impurity Specificity Low (Co-eluting isomers often merge)High (Structural resolution of F-impurities)
      Quantification Accuracy ± 5-10% (Response factor variation)± 1% (Molar ratio, no response factor needed)
      Blind Spots Non-ionizable impurities; SaltsNon-fluorinated impurities (covered by 1H NMR)
      Throughput High (15 min/sample)Medium (20-30 min/sample)

      Verdict: Method A is suitable for rough reaction monitoring.[1] Method B is mandatory for final release testing to ensure no "silent" fluorinated byproducts are present.[1]

      Detailed Data Interpretation

      A. Nuclear Magnetic Resonance (NMR)

      The gem-difluoro moiety at the C4 position of the piperidine ring exerts a powerful inductive effect, altering the magnetic environment of the entire scaffold.

      1. 19F NMR: The "Truth Serum"

      Unlike 1H NMR, which can be cluttered by alkyl overlaps, the 19F spectrum of DFBP is pristine.

      • Chemical Shift: Expect a characteristic signal in the range of -90 to -105 ppm (relative to CFCl₃).

      • Pattern:

        • Proton-Coupled: A complex quintet or multiplet due to coupling with adjacent protons at C3/C5 (

          
          ).
          
        • Proton-Decoupled ({1H}): A sharp singlet .[1]

      • Impurity Detection:

        • Mono-fluoro impurity: Distinct shift (often ~ -170 to -180 ppm).

        • Ring-opened fluorinated byproducts: Shifted downfield by 5-10 ppm.[1]

        • Inorganic Fluoride: Sharp singlet at -119 ppm (if HF salts persist).

      2. 1H NMR: Decoding the Multiplets

      The 1H spectrum is dominated by the coupling of protons to the fluorine atoms.

      • 
        -Protons (C3/C5 of difluoro ring):  These do not appear as simple triplets. They appear as broad multiplets around 1.8 – 2.1 ppm  due to the large geminal H-F coupling.
        
      • Linkage Proton (C4' of the non-fluorinated ring): A triplet of triplets (tt) typically around 2.3 – 2.6 ppm , crucial for confirming the 1,4'-linkage integrity.

      B. Mass Spectrometry (MS) Interpretation[2][3]
      • Ionization (ESI+): The molecule is a tertiary amine. It protonates readily to form

        
        .
        
      • Exact Mass: Calculated for C₁₀H₁₈F₂N₂ = 204.14 Da.[1]

      • Fragmentation Pathway (CID):

        • Parent Ion:

          
           (
          
          
          
          ).
        • Neutral Loss of HF: A characteristic loss of 20 Da is often observed, yielding a fragment at

          
          . This confirms the presence of the aliphatic fluorine.
          
        • Linkage Cleavage: High collision energy often cleaves the N-C bond between the rings, generating a 4,4-difluoropiperidine fragment (

          
           for the cation).
          

      Visualized Analytical Workflows

      Diagram 1: The Purity Decision Matrix

      This workflow illustrates the logical progression for confirming purity, prioritizing 19F qNMR.

      PurityWorkflow Start Crude this compound LCMS Step 1: LC-MS (ESI+) Check m/z 205.1 Start->LCMS Decision1 Major Peak m/z 205? LCMS->Decision1 NMR_Prep Step 2: 19F qNMR (Internal Std: α,α,α-Trifluorotoluene) Decision1->NMR_Prep Yes Fail Reprocess / Column Chromatography Decision1->Fail No F_Spectrum Analyze 19F Spectrum (-90 to -105 ppm) NMR_Prep->F_Spectrum Purity_Calc Calculate Purity (Molar Ratio vs Internal Std) F_Spectrum->Purity_Calc H_NMR Step 3: 1H NMR Confirm 1,4'-linkage & Solvent Purity_Calc->H_NMR Final Release Certificate H_NMR->Final

      Caption: Orthogonal workflow prioritizing 19F qNMR for quantitative accuracy.

      Diagram 2: MS Fragmentation Logic

      Understanding the fragmentation helps distinguish the product from regioisomers.

      MS_Frag Parent Parent Ion [M+H]+ m/z 205.15 LossHF Loss of HF (-20 Da) m/z 185.15 (Characteristic of Aliphatic F) Parent->LossHF Low CE Cleavage Linkage Cleavage Formation of 4,4-difluoropiperidinium m/z ~122 Parent->Cleavage High CE

      Caption: ESI+ Fragmentation pathway showing characteristic HF loss and ring cleavage.

      Experimental Protocol: 19F qNMR Assay

      To achieve the ±1% accuracy required for drug development standards, follow this protocol rigorously.

      Materials
      • Solvent: DMSO-d6 (Preferred for solubility) or CDCl₃.

      • Internal Standard (IS):

        
        -Trifluorotoluene (TFT).
        
        • Why TFT? High boiling point, non-reactive, distinct shift (-63 ppm) far from the analyte (-95 ppm).

      • Relaxation Agent: Cr(acac)₃ (Chromium(III) acetylacetonate) - Optional but recommended to shorten T1 relaxation times.

      Procedure
      • Weighing: Accurately weigh ~10 mg of the sample (

        
        ) and ~10 mg of TFT (
        
        
        
        ) into the same vial. Record weights to 0.01 mg precision.
      • Dissolution: Dissolve in 0.6 mL DMSO-d6.

      • Acquisition Parameters (Crucial):

        • Pulse Sequence: Inverse Gated Decoupling (zgig). Ensures NOE suppression for quantitative integration.

        • Relaxation Delay (D1): Set to

          
           (typically 20–30 seconds without relaxation agent).
          
        • Center Frequency (O1P): -80 ppm.

        • Spectral Width: 200 ppm.[1]

        • Scans: 32 or 64.

      • Processing:

        • Phase and baseline correct manually.

        • Integrate the TFT signal (Set to 3.00, corresponding to 3 Fluorines).

        • Integrate the analyte gem-difluoro signal (Expected integral

          
           2.00 relative to molar ratio).
          
      Calculation
      
      [2][3][4]
      

      Where:

      • 
         = Integral area[1]
        
      • 
         = Number of fluorine atoms (Sample=2, Std=3)
        
      • 
         = Molecular Weight[1]
        
      • 
         = Mass weighed[1]
        
      • 
         = Purity of the internal standard
        

      References

      • Structure & Activity

        • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. (2025).[5][2][6][7] Journal of Medicinal Chemistry.

        • 7[3][8]

      • Analytical Methodology (19F qNMR)

        • Application of 19F Quantitative NMR to Pharmaceutical Analysis. (2023). ResearchGate.[1][9]

        • 10

      • Spectral Data (Gem-difluoro shifts)

        • 19F NMR Chemical Shift Table - Organofluorine.Alfa Chemistry Technical Resources.
        • 1[2][3][8]

      • Mass Spectrometry Fragmentation

        • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
        • [2][3][4][6][8][11]

      Sources

      Safety Operating Guide

      4,4-Difluoro-1,4'-bipiperidine proper disposal procedures

      Author: BenchChem Technical Support Team. Date: February 2026

      As researchers, we often treat disposal as a janitorial afterthought. This is a critical error. 4,4-Difluoro-1,4'-bipiperidine (CAS: 686298-08-8) is not just "organic waste."[1] It is a fluorinated secondary/tertiary amine . Its disposal requires a specific protocol that respects two chemical realities: the basicity of the piperidine rings and the combustion chemistry of the carbon-fluorine bond.

      Immediate Action Required:

      • NEVER dispose of this compound down the drain.

      • NEVER mix with acidic waste streams (Risk of exotherm/fumes).

      • ALWAYS segregate into Halogenated waste streams (due to HF generation upon incineration).

      Chemical Profile & Hazard Identification

      To manage waste effectively, you must understand the substrate.[2] This compound combines the reactivity of an amine with the environmental persistence of a fluorinated motif.

      PropertyDataOperational Implication
      Chemical Name This compoundBase structure for disposal categorization.[3]
      CAS Number 686298-08-8Use for labeling waste manifests.
      Molecular Formula C₁₀H₁₈F₂N₂High Nitrogen/Fluorine content.
      Physical State Solid (typically)Dust control measures required during transfer.
      Acidity/Basicity Basic (Amine)Incompatible with oxidizers and strong acids.
      GHS Classification Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp).
      Waste Code (RCRA) Not P/U listed, but D001/D002 potentialTreat as Halogenated Organic .

      The Causality of Disposal: Why Segregation Matters

      Expertise requires understanding why we follow a protocol. We do not segregate this chemical arbitrarily; we do it to prevent downstream catastrophic failure in incineration facilities.

      • The Fluorine Factor (Combustion to HF): Standard organic waste is incinerated in cement kilns or standard thermal oxidizers. When this compound is burned, the C-F bonds rupture to form Hydrogen Fluoride (HF) .

        • Mechanism:[4]

          
          
          
        • Consequence: HF is fiercely corrosive to the ceramic and metal linings of standard incinerators. It requires specialized "scrubbed" incinerators designed for halogenated waste.

      • The Amine Factor (Incompatibility): As a bipiperidine, the molecule is basic. If mistakenly poured into a "Halogenated Acidic" waste container (common in HPLC labs using TFA), it can generate significant heat (exotherm) and potentially pressure-burst the container.

      Waste Segregation Decision Logic

      The following flowchart illustrates the mandatory decision-making process for disposing of this compound and its mixtures.

      DisposalLogic cluster_legend Protocol Key Start Waste Generated: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure substance, contaminated gloves, paper) StateCheck->SolidPath LiquidPath Liquid Waste (Mother liquor, reaction solvent) StateCheck->LiquidPath FinalSolid DESTINATION: Solid Hazardous Waste Drum (Label: Toxic, Irritant, Halogenated) SolidPath->FinalSolid LiquidType Solvent Composition? LiquidPath->LiquidType HalogenatedSolv Halogenated Solvent present? (DCM, Chloroform) LiquidType->HalogenatedSolv Yes NonHalogenatedSolv Non-Halogenated Solvent? (MeOH, EtOAc, DMF) LiquidType->NonHalogenatedSolv No FinalHaloLiquid DESTINATION: Halogenated Organic Waste Carboy (pH Basic/Neutral) HalogenatedSolv->FinalHaloLiquid NonHalogenatedSolv->FinalHaloLiquid MUST CROSS-OVER (Compound introduces F) key Even if the solvent is Ethanol (non-halogenated), the presence of the difluoro-compound reclassifies the ENTIRE container as Halogenated.

      Figure 1: Decision tree for segregating fluorinated amine waste. Note the critical crossover where non-halogenated solvents must be treated as halogenated once contaminated with the target compound.

      Detailed Operational Protocols

      Protocol A: Solid Waste Disposal

      Applicability: Expired pure compound, contaminated weighing boats, gloves, silica gel from columns.

      • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) drum or pail with a screw-top lid.

      • Bagging: Double-bag the waste in clear, 6-mil polyethylene bags before placing it in the drum. This prevents dust inhalation risks for downstream waste handlers.

      • Labeling:

        • Primary Tag: "Hazardous Waste - Solid" [5]

        • Constituents: "this compound (Trace), Silica, Debris"

        • Hazard Checkbox: [x] Toxic [x] Irritant

      • Storage: Store in a cool, dry area away from oxidizers.

      Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

      Applicability: HPLC effluent, reaction filtrates.

      • pH Check (Self-Validating Step):

        • Action: Dip a pH strip into the waste mixture.

        • Validation: Ensure pH is ≥ 7 . If acidic (pH < 4), slowly neutralize with Sodium Bicarbonate before bottling to prevent container pressurization.

      • Segregation:

        • Pour into the Halogenated Organic Waste carboy (Red tag usually).

        • Crucial: Even if your solvent was Methanol (non-halogenated), the dissolved this compound renders the specific gravity and combustion profile closer to halogenated requirements.

      • Labeling:

        • List all solvents (e.g., "Methanol 90%, Dichloromethane 5%").

        • Explicitly list: "Contains Organic Fluorides" .

      Protocol C: Emergency Spill Cleanup

      Scenario: 5g bottle dropped on the floor.

      • Evacuate & Ventilate: Clear the immediate area.[6] The dust is a respiratory irritant (H335).[7]

      • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and an N95 or P100 particulate respirator.

      • Containment: Do not use water (makes a slippery, basic solution that spreads).

      • Absorption:

        • Cover the spill with Vermiculite or Sand .

        • If the spill is a solution, use a commercial "Solvent Absorbent" pad.

      • Collection: Sweep carefully into a dustpan (avoid raising dust) and deposit into a heavy-duty plastic bag. Seal and treat as Protocol A (Solid Waste) .

      • Decontamination: Wipe the surface with a dilute acetic acid solution (vinegar) to neutralize residual amine, followed by soap and water.

      Regulatory Compliance (US/EU Context)

      • USA (EPA/RCRA): While this compound is not a "P-listed" or "U-listed" waste specifically, it falls under 40 CFR 261.3 logic. Once mixed with a halogenated solvent (F-list), the entire mixture is hazardous. If pure, it is a "characteristic" waste if it exhibits toxicity, but practically, it is managed as Non-RCRA Regulated Hazardous Waste that must be incinerated at a permitted facility.

      • EU (CLP/REACH): Dispose of according to European Waste Catalogue (EWC) code 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).

      References

      • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine (and fluorinated derivatives). PubChem.[8] [Link]

      • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[5][9] [Link]

      • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

      Sources

      ×

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

      Reactant of Route 1
      Reactant of Route 1
      4,4-Difluoro-1,4'-bipiperidine
      Reactant of Route 2
      Reactant of Route 2
      4,4-Difluoro-1,4'-bipiperidine

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.